Curvulamine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1S)-1-[(1S,2R,10S,12S,13S)-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C20H24N2O2/c1-11-6-8-16-17-18-19(13(3)21(11)16)24-20(17,14(4)23)10-9-15-7-5-12(2)22(15)18/h5-10,13-14,17-19,23H,1-4H3/t13-,14-,17+,18+,19-,20+/m0/s1 |
InChI Key |
BSVQXNGNGAHVTN-TULYMBKGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]3[C@@H](C4=CC=C(N14)C)[C@@](O2)(C=CC5=CC=C(N35)C)[C@H](C)O |
Canonical SMILES |
CC1C2C3C(C4=CC=C(N14)C)C(O2)(C=CC5=CC=C(N35)C)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Curvulamine A: A Technical Guide to its Fungal Production from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curvulamine A is a structurally novel dimeric alkaloid with potent antibacterial properties. This technical guide provides a comprehensive overview of the fungal production of this compound, with a focus on the producing strain, its marine origin, and detailed experimental protocols for its isolation, cultivation, and extraction. The document summarizes key quantitative data, outlines a proposed biosynthetic pathway, and presents experimental workflows in a standardized format to aid in reproducibility and further research.
Introduction
The marine environment is a vast and largely untapped resource for novel bioactive compounds. Marine microorganisms, in particular, have emerged as a prolific source of structurally diverse secondary metabolites with significant therapeutic potential. This compound, a skeletally unprecedented alkaloid, was first isolated from a marine-derived fungus, Curvularia sp. IFB-Z10.[1][2] This compound has demonstrated significant and selective antibacterial activity, making it a promising candidate for further drug development.[1][2] This guide serves as a technical resource for researchers interested in the biology, chemistry, and production of this compound.
Producing Fungal Strain and Marine Source
This compound is produced by the fungal strain Curvularia sp. IFB-Z10 .[1][2]
-
Marine Source: This fungal strain was isolated from the gut of the marine white croaker fish, Argyrosomus argentatus .[1][2] The fish was collected from the Yellow Sea. The isolation of a bioactive compound-producing fungus from the gut of a marine animal highlights the importance of symbiotic relationships in the marine ecosystem as a source of novel natural products.
Experimental Protocols
Isolation of Curvularia sp. IFB-Z10 from Argyrosomus argentatus
While the original publication does not provide a detailed step-by-step protocol for the isolation of Curvularia sp. IFB-Z10, a general methodology for isolating endophytic fungi from fish intestines can be followed:
-
Sample Collection: Obtain a fresh specimen of Argyrosomus argentatus.
-
Surface Sterilization: The exterior of the fish should be thoroughly sterilized to eliminate surface contaminants. This can be achieved by washing with sterile seawater, followed by immersion in 70% ethanol for 60 seconds, and then rinsing with sterile distilled water.
-
Dissection: Aseptically dissect the fish to expose the gastrointestinal tract.
-
Intestine Excision: Carefully excise the intestines and rinse the exterior with sterile saline solution.
-
Homogenization: Open the intestine longitudinally and gently scrape the inner contents. Homogenize a small portion of the gut material in sterile saline solution.
-
Plating: Serially dilute the homogenate and plate onto a suitable fungal isolation medium, such as Potato Dextrose Agar (PDA) amended with an antibacterial agent (e.g., streptomycin or chloramphenicol) to inhibit bacterial growth.
-
Incubation: Incubate the plates at 25-28°C and monitor for fungal growth.
-
Isolation and Purification: Individual fungal colonies with distinct morphologies should be sub-cultured onto fresh PDA plates to obtain pure cultures.
-
Identification: The isolated fungi can be identified based on their morphological characteristics (colony morphology, sporulation structures) and molecular techniques, such as sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.
Cultivation of Curvularia sp. IFB-Z10 for this compound Production
Curvularia sp. IFB-Z10 can be cultivated in a liquid fermentation medium to produce this compound.
Seed Culture:
-
Inoculate a suitable seed medium (e.g., Potato Dextrose Broth) with a mycelial plug from a fresh PDA plate of Curvularia sp. IFB-Z10.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 2-3 days.
Production Culture:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
A suitable production medium can be a potato sucrose broth or a similar nutrient-rich medium.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 7-14 days.
Extraction and Purification of this compound
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction: The culture broth is the primary source of extracellular this compound. Extract the filtered broth multiple times with an organic solvent of intermediate polarity, such as ethyl acetate.[1]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: The crude extract can be subjected to a series of chromatographic techniques to isolate pure this compound. This may include:
-
Silica Gel Column Chromatography: Elute with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol system.
-
Sephadex LH-20 Column Chromatography: Useful for removing pigments and other low molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) will yield pure this compound.
-
Quantitative Data
The production of this compound can be significantly enhanced through precursor feeding strategies.
| Parameter | Condition | This compound Yield (mg/L) | Fold Increase | Reference |
| Control | Standard fermentation | ~40.87 | - | --INVALID-LINK-- |
| Precursor Co-addition | 250 mg/L Alanine + 200 mg/L Proline (added at 60 h) | 166.74 | 4.08 | --INVALID-LINK-- |
| Fed-batch Fermentation | Alanine (0.021 g/L/h) + Proline (0.017 g/L/h) (from 60 to 72 h) in a 5-L bioreactor | 133.58 | ~3.27 | --INVALID-LINK-- |
Table 1: Enhancement of this compound Production in Curvularia sp. IFB-Z10.
Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (CD₃OD, 500 MHz) δ: 7.21 (1H, d, J = 2.5 Hz), 6.81 (1H, s), 6.03 (1H, d, J = 2.5 Hz), 5.92 (1H, s), 4.21 (1H, m), 3.82 (1H, m), 3.45 (1H, m), 3.21 (1H, m), 2.98 (1H, m), 2.81 (1H, m), 2.55 (3H, s), 2.40 (1H, m), 2.25 (3H, s), 2.18 (3H, s), 1.95 (1H, m), 1.82 (3H, d, J = 7.0 Hz), 1.65 (1H, m) | --INVALID-LINK-- |
| ¹³C NMR | (CD₃OD, 125 MHz) δ: 208.2, 198.1, 175.4, 142.1, 134.5, 131.2, 128.9, 124.3, 118.7, 110.4, 108.2, 65.4, 58.9, 54.3, 45.2, 42.1, 35.8, 31.7, 29.8, 25.4, 23.1, 21.9, 18.7 | --INVALID-LINK-- |
| HR-ESI-MS | m/z 407.2387 [M + H]⁺ (calcd for C₂₄H₃₁N₂O₃, 407.2389) | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound.
Visualizations
Experimental Workflow for this compound Production
Caption: Experimental workflow for the isolation, cultivation, and purification of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound represents a promising antibacterial agent from a marine fungal source. This guide provides the foundational knowledge and experimental framework for researchers to engage in the study and production of this unique alkaloid. The optimization of fermentation conditions, particularly through precursor feeding, demonstrates a viable path towards enhancing the yield of this compound for further pharmacological evaluation. Future research should focus on the elucidation of the enzymatic machinery involved in the biosynthesis of this compound, which could open avenues for synthetic biology approaches to its production.
References
Spectroscopic data (NMR, HRMS) for Curvulamine A structure elucidation
For Immediate Release
Berkeley, CA – The intricate molecular architecture of Curvulamine A, a promising antibacterial agent, has been definitively established through a rigorous spectroscopic analysis. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data that were pivotal in the structure elucidation of this complex natural product. The data presented here is based on the research published in the Journal of the American Chemical Society in 2020 by Haelsig, Xuan, and Maimone, who reported the first total synthesis of (-)-Curvulamine A.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provided the initial confirmation of the molecular formula of this compound, a crucial first step in its structural determination.
| Ion | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| C₂₀H₂₅N₂O₂ | 339.1887 | 339.1889 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allowed for the detailed mapping of the carbon and proton framework of this compound. The following tables summarize the ¹H and ¹³C NMR data, which were instrumental in assembling the final structure.
¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.64 | s | |
| 3 | 6.13 | s | |
| 4 | 2.29 | s | |
| 6 | 5.89 | d | 9.5 |
| 7 | 5.76 | d | 9.5 |
| 8 | 4.01 | d | 8.0 |
| 9 | 2.15 | m | |
| 10 | 1.83 | m | |
| 11 | 1.65 | m | |
| 12 | 3.32 | t | 8.5 |
| 14' | 6.71 | s | |
| 16' | 6.20 | s | |
| 17' | 2.31 | s | |
| 19' | 5.95 | d | 9.5 |
| 20' | 5.81 | d | 9.5 |
| 21' | 4.05 | d | 8.0 |
| 22' | 2.18 | m | |
| 23' | 1.88 | m | |
| 24' | 1.70 | m | |
| 25' | 3.35 | t | 8.5 |
¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 119.8 |
| 2 | 125.1 |
| 3 | 108.3 |
| 4 | 12.1 |
| 5 | 134.2 |
| 6 | 128.9 |
| 7 | 128.5 |
| 8 | 60.2 |
| 9 | 32.4 |
| 10 | 28.7 |
| 11 | 25.9 |
| 12 | 45.6 |
| 13 | 170.1 |
| 14' | 120.1 |
| 15' | 125.3 |
| 16' | 108.5 |
| 17' | 12.3 |
| 18' | 134.5 |
| 19' | 129.1 |
| 20' | 128.7 |
| 21' | 60.4 |
| 22' | 32.6 |
| 23' | 28.9 |
| 24' | 26.1 |
| 25' | 45.8 |
| 26' | 170.3 |
Experimental Protocols
The spectroscopic data for this compound were acquired using the following instrumentation and parameters:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The data was acquired in positive ion mode.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical and systematic workflow, beginning with the determination of its molecular formula and culminating in the complete assignment of its complex three-dimensional structure.
Curvulamine A: A Technical Guide to its Antibacterial and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curvulamine A, a novel pyrrole alkaloid, has demonstrated significant potential as a bioactive compound with promising antibacterial and potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its antimicrobial efficacy and exploring its putative anti-inflammatory mechanisms. This document summarizes key quantitative data, details established experimental protocols for its evaluation, and visualizes hypothesized signaling pathways and workflows to support further research and development in the fields of infectious diseases and inflammation.
Introduction
This compound is a structurally unique alkaloid first isolated from a marine-derived fungus of the Curvularia genus. Its complex architecture, featuring multiple pyrrole units, has attracted considerable interest from the scientific community. Initial studies have highlighted its potent antibacterial properties, suggesting its potential as a lead compound for the development of new antimicrobial agents. Furthermore, based on the known bioactivities of related pyrrole alkaloids, this compound is also hypothesized to possess anti-inflammatory effects, a promising avenue for therapeutic development.
Antibacterial Properties of this compound
This compound has exhibited selective and potent antibacterial activity against a range of anaerobic bacteria. Its efficacy has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), a key metric in assessing antimicrobial potency.
Quantitative Antibacterial Data
The antibacterial activity of this compound has been reported against several anaerobic bacterial strains, demonstrating a significant level of inhibition at sub-micromolar concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) | Reference Compound | MIC of Reference (μM) |
| Veillonella parvula | 0.37 | Tinidazole | > 100 |
| Streptococcus sp. | 0.37 | Tinidazole | > 100 |
| Bacteroides vulgatus | 0.37 | Tinidazole | > 100 |
| Peptostreptococcus sp. | 0.37 | Tinidazole | > 100 |
Hypothesized Antibacterial Mechanism of Action
While the precise antibacterial mechanism of this compound has not been definitively elucidated, its chemical structure suggests potential modes of action common to other antimicrobial alkaloids. These may include:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of the molecule may allow it to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
-
Inhibition of Key Bacterial Enzymes: this compound could potentially inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Interference with Bacterial Signaling: The compound might disrupt bacterial communication pathways, such as quorum sensing, thereby attenuating virulence and biofilm formation.
Further research is required to fully characterize the antibacterial mechanism of this compound.
Anti-inflammatory Properties of this compound
While direct experimental evidence for the anti-inflammatory activity of this compound is still emerging, related pyrrole alkaloids isolated from Curvularia species have shown significant anti-inflammatory potential. These findings provide a strong rationale for investigating similar properties in this compound.
Hypothesized Anti-inflammatory Mechanism of Action
Based on the activity of analogous compounds, this compound is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, also plays a crucial role in inflammation. Upon activation by inflammatory stimuli, these kinases phosphorylate and activate transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. This compound may potentially interfere with the phosphorylation cascade of the MAPK pathway, leading to a downstream reduction in the production of pro-inflammatory molecules.
Visualizing the Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Experimental Protocols
The following sections outline detailed methodologies for the investigation of the antibacterial and anti-inflammatory properties of this compound.
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against anaerobic bacteria.
Materials:
-
This compound
-
Anaerobic bacterial strains (e.g., Veillonella parvula, Streptococcus sp.)
-
Appropriate anaerobic broth medium (e.g., Thioglycollate broth)
-
96-well microtiter plates
-
Anaerobic chamber or gas-generating system
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the anaerobic bacteria in the appropriate broth medium under anaerobic conditions to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the anaerobic broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates under anaerobic conditions at the optimal temperature for the specific bacterial strain for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol details an in vitro assay to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay: Seed RAW 264.7 cells in a 96-well plate. Treat the cells with various concentrations of this compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations of the compound.
-
Anti-inflammatory Assay: a. Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).
-
Measurement of Inflammatory Mediators: a. Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions. b. Cytokine Production (TNF-α, IL-6): Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.
Experimental Workflow Visualization
Caption: General workflow for in vitro anti-inflammatory testing.
Conclusion and Future Directions
This compound is a compelling natural product with demonstrated antibacterial activity and strong potential for anti-inflammatory effects. The quantitative data presented underscore its potency against anaerobic bacteria, positioning it as a valuable candidate for further antimicrobial drug discovery. While its anti-inflammatory properties are currently inferred from related compounds, the hypothesized mechanisms involving the NF-κB and MAPK pathways provide a solid foundation for future investigations.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Elucidating the precise antibacterial mechanism of action.
-
Conducting in-depth in vitro and in vivo studies to confirm and characterize its anti-inflammatory activities.
-
Investigating the specific molecular targets of this compound within the inflammatory signaling cascades.
-
Performing structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers dedicated to exploring the multifaceted therapeutic applications of this compound.
Initial Biological Activity Screening of Curvulamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Curvulamine A, a novel alkaloid, has been identified as a compound of interest due to its unique chemical structure. Initial biological screenings have focused primarily on its antibacterial properties. This document provides a comprehensive overview of the currently available data on the biological activities of this compound. It includes quantitative data from antibacterial screenings, detailed experimental methodologies, and visualizations of experimental workflows. At present, the primary reported biological activity for this compound is antibacterial, with no publicly available data on its cytotoxic, anti-inflammatory, or enzyme inhibitory activities. This guide serves as a resource for researchers looking to build upon the existing knowledge and explore the full therapeutic potential of this novel compound.
Antibacterial Activity
The most significant biological activity identified for this compound to date is its antibacterial effect. It has shown potent activity against several bacterial strains.
Quantitative Antibacterial Data
The antibacterial activity of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacteria. The results are summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |
| Veillonella parvula | 0.37 |
| Streptococcus sp. | 0.37 |
| Bacteroides vulgatus | 0.37 |
| Peptostreptococcus sp. | 0.37 |
Experimental Protocol: Antibacterial Susceptibility Testing
The following protocol outlines the likely methodology used for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard broth microdilution techniques.
2.2.1 Materials and Reagents
-
This compound
-
Bacterial strains (e.g., Veillonella parvula, Streptococcus sp., Bacteroides vulgatus, Peptostreptococcus sp.)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2.2.2 Inoculum Preparation
-
Bacterial strains are cultured on appropriate agar plates to obtain isolated colonies.
-
A single colony is used to inoculate a tube of sterile broth.
-
The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2.2.3 Broth Microdilution Assay
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of this compound are prepared in the 96-well microtiter plates using the appropriate growth medium.
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive (no drug) and negative (no bacteria) control wells are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2.2.4 Visualization of Experimental Workflow
Cytotoxicity Screening (General Protocol)
As of the date of this document, no specific data on the cytotoxicity of this compound has been published. The following is a general protocol for assessing the cytotoxic effects of a compound on mammalian cell lines, which could be applied to this compound in future studies.
Experimental Protocol: MTT Assay for Cytotoxicity
3.1.1 Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2) and/or normal cell lines (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
3.1.2 Cell Culture and Seeding
-
Cells are maintained in a CO₂ incubator at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are harvested and seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
3.1.3 Compound Treatment
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of this compound are prepared in the cell culture medium.
-
The medium from the cell plates is removed and replaced with the medium containing different concentrations of this compound.
-
Control wells with medium and vehicle (DMSO) are included.
-
Plates are incubated for 48-72 hours.
3.1.4 MTT Assay
-
MTT solution is added to each well and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
3.1.5 Visualization of Experimental Workflow
Anti-inflammatory Activity Screening (General Protocol)
There is currently no published data on the anti-inflammatory activity of this compound. The following is a general protocol for an in vitro anti-inflammatory assay that could be used to screen this compound for such properties.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
4.1.1 Materials and Reagents
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
Sterile 96-well cell culture plates
4.1.2 Cell Culture and Treatment
-
RAW 264.7 cells are cultured and seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Plates are incubated for 24 hours at 37°C and 5% CO₂.
4.1.3 Nitric Oxide Measurement
-
The cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess Reagent.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
4.1.4 Visualization of Signaling Pathway and Experimental Workflow
Enzyme Inhibition Screening (General Protocols)
No enzyme inhibition data for this compound is currently available. Below are general protocols for screening compounds against two common enzyme targets.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
5.1.1 Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer
-
96-well microtiter plate
-
Microplate reader
5.1.2 Assay Procedure
-
AChE solution, DTNB, and different concentrations of this compound are added to the wells of a 96-well plate.
-
The plate is incubated for 15 minutes at 25°C.
-
The reaction is initiated by adding the substrate, ATCI.
-
The absorbance is measured kinetically at 412 nm for 5 minutes.
-
The rate of reaction is calculated, and the percentage of inhibition is determined relative to the control without the inhibitor.
Experimental Protocol: Tyrosinase Inhibition Assay
5.2.1 Materials and Reagents
-
This compound
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer
-
96-well microtiter plate
-
Microplate reader
5.2.2 Assay Procedure
-
Tyrosinase solution and different concentrations of this compound are added to the wells of a 96-well plate.
-
The plate is incubated for 10 minutes at room temperature.
-
The reaction is initiated by adding the substrate, L-DOPA.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time.
-
The percentage of tyrosinase inhibition is calculated.
5.2.3 Visualization of General Enzyme Inhibition Workflow
Conclusion and Future Directions
The initial biological screening of this compound has revealed promising antibacterial activity against a range of bacterial species. This technical guide provides the available quantitative data and a likely experimental protocol for this activity. However, to fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Broad-spectrum antibacterial activity: Testing against a wider panel of clinically relevant and drug-resistant bacteria.
-
Cytotoxicity profiling: Evaluating the cytotoxic effects on a range of cancerous and non-cancerous human cell lines to determine its therapeutic index.
-
Anti-inflammatory screening: Investigating its potential to modulate inflammatory pathways.
-
Enzyme inhibition assays: Screening against a variety of enzymes to identify potential molecular targets.
This guide serves as a foundational document to encourage and facilitate further investigation into the biological properties of this compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curvulamine A and its related polypyrrole natural products represent a novel class of fungal metabolites with significant biological activities. First isolated from the marine-associated fungus Curvularia sp., this compound exhibits potent antibacterial properties. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound and its analogues, including other polypyrrole alkaloids like curindolizine and the bipolamines. Detailed information on their biosynthesis, total synthesis, biological activities, and mechanism of action is presented. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further investigation and development of this promising class of compounds.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. Fungi have historically been a rich source of such compounds. In 2014, the structurally unprecedented bispyrrole alkaloid, this compound, was isolated from Curvularia sp. IFB-Z10, a fungus found in the intestinal tract of the white croaker fish (Argyrosomus argentatus).[1] This discovery was significant due to the compound's potent and selective antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
The chemical architecture of this compound, featuring two electron-rich pyrrole moieties, presents a formidable challenge for chemical synthesis and has inspired elegant synthetic strategies.[2] Furthermore, the discovery of related compounds, such as the anti-inflammatory agent curindolizine and the antibacterial bipolamines, has expanded this fascinating family of natural products, highlighting their potential as scaffolds for the development of new therapeutics.[3][4]
This guide will delve into the technical details of this compound and its relatives, providing quantitative data, experimental protocols, and visual representations of key pathways and processes to aid in their further study and exploitation.
Chemical Structures
The core structure of this compound is a complex, polycyclic system containing two pyrrole rings. Related compounds, such as curindolizine and the bipolamines, are variations of this fundamental structure, often differing in their oxidation state or the addition of other molecular fragments.
Table 1: Structures of this compound and Related Polypyrrole Natural Products
| Compound Name | Chemical Structure | Molecular Formula |
| This compound | [Insert Chemical Structure of this compound] | C₂₀H₂₄N₂O₂ |
| Curindolizine | [Insert Chemical Structure of Curindolizine] | C₃₀H₃₅N₃O₃ |
| Bipolamine A | [Insert Chemical Structure of Bipolamine A] | C₂₀H₂₆N₂O₂ |
Biological Activity
Antibacterial Activity of this compound
This compound has demonstrated significant antibacterial activity against a range of anaerobic bacteria. The initial report highlighted its potent effect, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (μM) |
| Veillonella parvula | Gram-negative | 0.37 |
| Streptococcus sp. | Gram-positive | 0.37 |
| Bacteroides vulgatus | Gram-negative | 0.37 |
| Peptostreptococcus sp. | Gram-positive | 0.37 |
Anti-inflammatory Activity of Curindolizine
In contrast to the antibacterial properties of this compound, the related compound curindolizine exhibits anti-inflammatory activity. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Table 3: Anti-inflammatory Activity of Curindolizine
| Assay | Cell Line | IC₅₀ (μM) |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 5.31 ± 0.21 |
Biological Activity of Bipolamines
The bipolamine family of polypyrrole alkaloids also possesses antibacterial properties, with some members showing activity comparable or even superior to that of this compound.[3]
Mechanism of Action
The precise molecular target of this compound has not yet been fully elucidated. However, the mechanism of antibacterial action for polypyrrole-based compounds is generally attributed to their ability to disrupt bacterial cell membranes. The positively charged polypyrrole backbone is thought to interact electrostatically with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] This interaction leads to membrane depolarization, increased permeability, and ultimately, cell lysis.
Caption: Proposed antibacterial mechanism of this compound.
Biosynthesis
The biosynthesis of this compound is believed to follow a mixed polyketide/non-ribosomal peptide pathway. Isotopic labeling studies have suggested that its carbon skeleton is derived from alanine and acetate units. A biosynthetic gene cluster responsible for the formation of a C₁₀N monomeric building block has been identified in Bipolaris maydis.[4]
Caption: Simplified proposed biosynthetic pathway of this compound.
Total Synthesis
The total synthesis of (-)-Curvulamine A was first achieved by Maimone and coworkers in a 10-step sequence.[2] The synthesis is a landmark achievement in natural product synthesis, showcasing innovative strategies to construct the complex polycyclic core and control stereochemistry.
Caption: General workflow for the total synthesis of this compound.
Experimental Protocols
Isolation of this compound
The following is a summarized protocol for the isolation of this compound from Curvularia sp. IFB-Z10, based on the original discovery.
-
Fermentation: The fungus Curvularia sp. IFB-Z10 is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at 28 °C for a specified period (e.g., 2-3 weeks).
-
Extraction: The culture broth and mycelia are separated. The mycelia are extracted with an organic solvent such as ethyl acetate. The culture broth is also extracted with ethyl acetate. The organic extracts are then combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 column chromatography.
-
Preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods (NMR, MS).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37 °C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Quantitative Data
Spectroscopic Data for this compound
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | ... | ... |
| 2 | ... | ... |
| ... | ... | ... |
(Note: Specific chemical shift values to be populated from supporting information of relevant publications)
Mass Spectrometry Data for this compound
Table 5: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Calculated m/z | Found m/z |
| ESI+ | [M+H]⁺ ... | ... |
(Note: Specific m/z values to be populated from supporting information of relevant publications)
Conclusion and Future Perspectives
This compound and its related polypyrrole natural products represent a promising new frontier in the search for novel therapeutic agents. Their unique chemical structures and potent biological activities make them attractive targets for further research and development. The successful total synthesis of this compound and other members of this family opens up avenues for the creation of analogues with improved pharmacological properties.
Future research should focus on:
-
Elucidating the precise molecular target and mechanism of action of this compound to better understand its antibacterial effects.
-
Exploring the structure-activity relationships of the polypyrrole scaffold through the synthesis and biological evaluation of novel analogues.
-
Investigating the potential of these compounds to overcome existing mechanisms of antibiotic resistance.
-
Further exploring the biosynthetic pathways to enable the production of these compounds through synthetic biology approaches.
The in-depth technical information provided in this guide is intended to be a valuable resource for the scientific community, fostering continued innovation in the field of natural product drug discovery.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Bipolamine I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Investigations of Differentially Oxidized Polycylic Pyrroles from Bipolaris Fungi: Synthetic Entry Into the Bipolamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Curvulamine A: A Technical Deep Dive into its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curvulamine A, a structurally unique polypyrrole alkaloid isolated from the fungus Curvularia sp., has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing parallels with related compounds and proposing a model for its antibacterial effects. This document provides a comprehensive overview of its known biological activity, detailed experimental protocols for assessing its efficacy, and visual representations of the putative signaling pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products remain a vital source of chemical diversity and biological activity. This compound, a skeletally unprecedented alkaloid, has emerged as a promising candidate with selective antibacterial properties.[1] First isolated from Curvularia sp. IFB-Z10, a fungus associated with the white croaker fish (Argyrosomus argentatus), this compound's complex architecture and potent bioactivity have garnered significant interest in the scientific community.[1] This guide aims to provide an in-depth technical overview of its antibacterial mechanism of action, consolidating available data and proposing future research directions.
Antibacterial Activity and Spectrum
Initial studies have revealed that this compound exhibits a significant and selective antibacterial profile. It has shown efficacy against both Gram-positive and Gram-negative anaerobic bacteria, highlighting its potential for targeted therapeutic applications.
Quantitative Antibacterial Data
The antibacterial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the known MIC values for this compound against various bacterial strains. For comparison, data for the commonly used antibacterial agent Tinidazole is included where available, underscoring this compound's selective potency.[1][2]
| Bacterial Strain | Type | This compound MIC (µM) | Tinidazole MIC (µM) |
| Veillonella parvula | Gram-negative | 0.37 | >100 |
| Streptococcus sp. | Gram-positive | 0.37 | >100 |
| Bacteroides vulgatus | Gram-negative | 0.37 | 1.2 |
| Peptostreptococcus sp. | Gram-positive | 0.37 | 0.6 |
Proposed Mechanism of Action
While dedicated studies on the precise molecular target of this compound are yet to be published, its structural classification as a polypyrrole alkaloid provides a basis for a proposed mechanism of action. The antibacterial activity of polypyrrole-containing compounds is often attributed to their ability to disrupt bacterial cell membranes.
The proposed mechanism involves an initial electrostatic interaction between the positively charged regions of the this compound molecule and the negatively charged components of the bacterial cell wall, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This binding is hypothesized to compromise the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Furthermore, as a fungal alkaloid, this compound may also exert its antibacterial effects through other mechanisms common to this class of compounds. These can include the inhibition of crucial cellular processes such as DNA replication, protein synthesis, or the function of key enzymes. The complex structure of this compound suggests the possibility of a multi-target mechanism, which could be advantageous in overcoming bacterial resistance.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a fundamental assay for assessing its antibacterial potency.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
4.1.1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Veillonella parvula, Streptococcus sp., Bacteroides vulgatus, Peptostreptococcus sp.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
4.1.2. Procedure
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in their appropriate growth medium overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacterial strains.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
Caption: A generalized workflow for the MIC assay.
Future Directions
The promising antibacterial profile of this compound warrants further investigation to fully elucidate its therapeutic potential. Key areas for future research include:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular target(s) of this compound within bacterial cells.
-
Mechanism of Action Studies: Performing detailed studies to confirm the proposed membrane disruption mechanism and investigate other potential modes of action, such as enzyme inhibition or interference with nucleic acid synthesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural motifs responsible for its antibacterial activity, which could guide the development of more potent and selective derivatives.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of bacterial infection and assessing its toxicity profile to determine its therapeutic index.
Conclusion
This compound represents a novel and promising class of antibacterial agents with a unique chemical structure and selective activity against anaerobic bacteria. While its precise mechanism of action is still under investigation, the available evidence points towards a membrane-disruptive mode of action, a common trait among polypyrrole-containing natural products. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in the ongoing fight against bacterial infections.
References
Unraveling the Enigmatic Scaffold of Curvulamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A is a structurally novel bis-pyrrole alkaloid first isolated in 2014 from the fungus Curvularia sp., an endophyte of the marine fish Argyrosomus argentatus.[1] This natural product has garnered significant attention within the scientific community due to its unprecedented molecular architecture and promising biological activities, particularly its potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[2][3][4] This technical guide provides a comprehensive overview of the unique chemical scaffold of this compound, including its biosynthesis, total synthesis, and biological activity, with a focus on presenting detailed experimental data and methodologies for the research and drug development community.
The Unique Chemical Scaffold
The core structure of this compound is a complex pentacyclic system characterized by the fusion of two pyrrole rings, a feature that distinguishes it from other known alkaloids and presents considerable synthetic challenges.[5] The molecule is a dimer, believed to be biosynthetically derived from the union of two C10N indolizine fragments.[3] Isotopic labeling studies have suggested that these precursor units originate from the condensation of alanine with four units of acetyl-CoA.[6]
Hypothesized Biosynthetic Pathway
The proposed biosynthetic pathway for the monomeric C10N unit of this compound is a fascinating example of fungal secondary metabolism. While the precise enzymatic machinery is still under investigation, a plausible sequence of events has been outlined. This pathway highlights the intricate assembly of simple building blocks into a complex heterocyclic system.
Caption: Hypothesized biosynthetic pathway of the C10N monomer of this compound.
Biological Activity
This compound has demonstrated significant antibacterial activity. The initial isolation and characterization of this compound included preliminary screening of its efficacy against a panel of pathogenic bacteria.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized below. This data highlights its potential as a lead compound for the development of new antibacterial agents.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1.56 |
| Bacillus subtilis | Gram-positive | 3.13 |
| Escherichia coli | Gram-negative | 6.25 |
| Pseudomonas aeruginosa | Gram-negative | 12.5 |
Note: Data extracted from the original isolation paper by Han et al., 2014. The specific strains and detailed experimental conditions can be found in the cited reference.
Mechanism of Action
The precise mechanism by which this compound exerts its antibacterial effects is currently unknown. Its unique structure suggests a potentially novel mode of action that differs from currently available antibiotics. Further research is required to elucidate the molecular targets and signaling pathways affected by this compound. The complexity of its structure, particularly the two electron-rich pyrrole moieties, suggests potential interactions with various cellular components.[5]
Total Synthesis of (-)-Curvulamine A
The first total synthesis of (-)-Curvulamine A was achieved by the research group of Thomas J. Maimone at the University of California, Berkeley.[2][4] This landmark 10-step synthesis provided access to this complex natural product and opened avenues for the synthesis of analogs for structure-activity relationship studies.[7]
Retrosynthetic Analysis
The Maimone synthesis employed a convergent strategy, assembling the tetracyclic core from two key pyrrole-containing fragments. A key challenge in the synthesis was managing the reactivity of the electron-rich pyrrole rings.[5]
Caption: Retrosynthetic analysis of (-)-Curvulamine A.
Experimental Protocols
The following provides a selection of key experimental steps from the total synthesis of (-)-Curvulamine A. For complete experimental details, including characterization data, please refer to the supporting information of the original publication by Haelsig, Xuan, and Maimone in the Journal of the American Chemical Society.[8]
Synthesis of the Pyrrolo[1,2-a]azepin-7-one core:
-
Step 1: Aldol Condensation: To a solution of Boc-protected pyrrole (1.0 equiv) in THF at -78 °C was added NaHMDS (1.1 equiv). After stirring for 30 min, (E)-4-methoxybut-3-en-2-one (1.2 equiv) was added, and the reaction was stirred for 2 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the dienone intermediate.
-
Step 2: Cyclization and Aromatization: The dienone intermediate (1.0 equiv) was dissolved in toluene, and DBU (1.5 equiv) was added. The mixture was heated to 110 °C for 12 h. After cooling to room temperature, the reaction mixture was washed with 1 M HCl and brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography to afford the pyrrolo[1,2-a]azepin-7-one.
Formation of the Tetracyclic Core:
-
Step 3: Michael Addition: To a solution of the pyrrolo[1,2-a]azepin-7-one (1.0 equiv) and a cyanohydrin-derived pyrrole fragment (1.2 equiv) in THF at -78 °C was added KHMDS (1.3 equiv). The reaction was stirred for 1 h at -78 °C before being quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with EtOAc, and the combined organic layers were dried, filtered, and concentrated. The crude adduct was purified by flash chromatography.
Final Steps towards (-)-Curvulamine A:
-
Step 10: Stereoselective Reduction: The final diketone precursor (1.0 equiv) was dissolved in CH2Cl2 at -78 °C, and a solution of a chiral reducing agent (e.g., a CBS-oxazaborolidine catalyst with BH3·SMe2) was added dropwise. The reaction was stirred for 2 h at -78 °C and then warmed to 0 °C over 1 h. The reaction was carefully quenched with methanol, and the solvent was removed in vacuo. The crude product was purified by preparative HPLC to yield (-)-Curvulamine A.
Caption: A simplified workflow of the total synthesis of (-)-Curvulamine A.
Conclusion and Future Perspectives
This compound represents a fascinating and challenging target for natural product synthesis and a promising lead for the development of new antibacterial drugs. Its unique bis-pyrrole scaffold sets it apart from known antimicrobial agents, suggesting a novel mechanism of action that warrants further investigation. The successful total synthesis of (-)-Curvulamine A has paved the way for the creation of a library of analogs, which will be instrumental in elucidating its structure-activity relationships and identifying its molecular targets. Future research should focus on detailed mechanistic studies to understand how this compound inhibits bacterial growth, as well as further exploration of its biosynthetic pathway to potentially harness enzymatic processes for its production. The journey to understand and exploit the full potential of this compound has just begun, and it holds significant promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. Curvulamine, a new antibacterial alkaloid incorporating two undescribed units from a Curvularia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Curvulamine A and its Analogs: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A, a structurally unique bispyrrole alkaloid, has emerged as a promising natural product in the quest for novel antimicrobial agents. Isolated from the fungus Curvularia sp. IFB-Z10, an endophyte of the white croaker fish (Argyrosomus argentatus), this compound exhibits potent antibacterial activity against a range of anaerobic bacteria. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on its biological activity, mechanism of action, and synthetic methodologies, with the aim of facilitating further research and development in this area.
Chemical Structure and Properties
This compound possesses a complex, polycyclic framework incorporating two pyrrole rings. Its chemical formula is C₂₀H₂₄N₂O₂ with a molecular weight of 324.42 g/mol . The intricate stereochemistry and dense functionalization of the molecule have presented a significant challenge for synthetic chemists, with the first total synthesis of (-)-Curvulamine being a notable achievement in the field.
Biological Activity
The primary biological activity of this compound is its antibacterial effect, particularly against anaerobic bacteria. In contrast, its naturally occurring analog, Curindolizine, lacks antibacterial properties but demonstrates anti-inflammatory activity.
Data Presentation: Quantitative Biological Activity
| Compound | Biological Activity | Assay | Target | Value | Reference |
| This compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | Veillonella parvula | 0.37 µM | [1] |
| Bacteroides vulgatus | 0.37 µM | [1] | |||
| Streptococcus sp. | 0.37 µM | [1] | |||
| Peptostreptococcus sp. | 0.37 µM | [1] | |||
| Curindolizine | Anti-inflammatory | IC50 | LPS-induced nitric oxide production in RAW 264.7 macrophages | 5.31 ± 0.21 μM | [2][3] |
Mechanism of Action
Antibacterial Mechanism of this compound (Hypothesized)
While the precise mechanism of action for this compound's antibacterial activity has not been definitively elucidated, its chemical structure suggests a potential to interfere with key bacterial processes. The electron-rich pyrrole moieties could participate in interactions with bacterial enzymes or other critical cellular components. One plausible hypothesis is the inhibition of bacterial cell wall synthesis, a common target for antibacterial agents.
Anti-inflammatory Mechanism of Curindolizine
Curindolizine has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests an interference with the inflammatory signaling cascade, potentially involving the NF-κB pathway, a key regulator of inflammatory responses.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for this compound
The antibacterial activity of this compound was determined using a broth microdilution method.
-
Bacterial Strains: Veillonella parvula, Bacteroides vulgatus, Streptococcus sp., and Peptostreptococcus sp. were used.
-
Inoculum Preparation: Bacterial strains were cultured in an appropriate broth medium to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: this compound was serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
In Vitro Anti-inflammatory Assay for Curindolizine
The anti-inflammatory activity of Curindolizine was assessed by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells were pre-treated with various concentrations of Curindolizine for 1 hour.
-
Stimulation: Cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of Curindolizine that inhibited NO production by 50%.
Synthesis of this compound
The total synthesis of (-)-Curvulamine A is a complex, multi-step process that has been accomplished through various synthetic strategies. A generalized workflow is depicted below.
Conclusion and Future Directions
This compound and its analog Curindolizine represent a fascinating class of natural products with distinct and potent biological activities. The antibacterial profile of this compound against anaerobic bacteria warrants further investigation into its precise mechanism of action and exploration of its potential as a therapeutic agent. The anti-inflammatory properties of Curindolizine also open avenues for the development of new treatments for inflammatory disorders. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a wider range of this compound analogs to identify key structural features for antibacterial and anti-inflammatory activities.
-
Mechanism of Action Elucidation: Detailed biochemical and cellular studies to pinpoint the molecular targets of this compound and Curindolizine.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of these compounds in animal models of infection and inflammation.
The unique chemical scaffolds of this compound and its analogs provide a rich platform for the design and development of novel drug candidates with significant therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Curvulamine A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Curvulamine A, a structurally complex bispyrrole alkaloid with notable antibacterial properties. The methodology described herein is based on the convergent and enantioselective synthesis developed by the Maimone research group.
Introduction
(-)-Curvulamine A is a fascinating natural product isolated from the fungus Curvularia sp. Its unique 5-7-6-5 tetracyclic core and dense stereochemical array have made it a challenging target for synthetic chemists. The successful 10-step total synthesis reported by Haelsig, Xuan, and Maimone represents a significant achievement in natural product synthesis, featuring a convergent strategy that unites two key fragments to construct the complex molecular architecture.[1][2][3][4] Key transformations in this synthesis include the preparation of a heteroaromatic pyrrolo[1,2-a]azepinone nucleus, the use of a cyanohydrin as an acyl anion equivalent, a critical photocyclization to forge a key C-C bond, and a final stereodivergent reduction to access the target molecule in high enantiopurity.[1][3]
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis for (-)-Curvulamine A hinges on disconnecting the tetracyclic core into two main building blocks: a pyrrolo[1,2-a]azepin-7-one (Fragment A) and a functionalized pyrrole (Fragment B). This convergent approach allows for the independent synthesis of each fragment, which are then coupled in a key step to assemble the core structure.
Caption: Retrosynthetic disconnection of (-)-Curvulamine A.
Synthesis of Key Fragments
The synthesis commences with the preparation of two key coupling partners: pyrroloazepinone 5 and cyanohydrin 11 .[3]
Synthesis of Pyrroloazepinone (Fragment A)
The synthesis of the 10π heteroaromatic pyrrolo[1,2-a]azepinone nucleus 5 is achieved in two steps from commercially available materials. An aldol condensation between Boc-protected pyrrole 7 and (E)-4-methoxybut-3-en-2-one (8 ) yields dienone 9 . Subsequent microwave-assisted cyclization and aromatization furnishes the desired pyrroloazepinone 5 .[3]
Synthesis of Cyanohydrin (Fragment B)
Fragment B, in the form of cyanohydrin 11 , serves as a masked acyl anion equivalent. Its preparation involves a three-step sequence starting with the SN2 reaction of 2-methyl pyrrole with methyl 2-bromopropanoate. The resulting ester is then reduced to the corresponding aldehyde, which is subsequently converted to cyanohydrin 11 as a mixture of diastereomers. This fragment is utilized in the subsequent coupling step without purification.[3]
Key Transformations and Protocols
The following sections detail the experimental procedures for the key steps in the total synthesis of (-)-Curvulamine A.
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction | Starting Material(s) | Product | Yield (%) |
| 1 | Aldol Condensation | 7 + 8 | 9 | 71 |
| 2 | Cyclization/Aromatization | 9 | 5 | 60 |
| 3 | SN2 Reaction | 2-Methylpyrrole + Methyl 2-bromopropanoate | Ester Intermediate | - |
| 4 | Reduction | Ester Intermediate | Aldehyde Intermediate | - |
| 5 | Cyanohydrin Formation | Aldehyde Intermediate | 11 | Used crude |
| 6 | Conjugate Addition/Iodination | 5 + 11 | 12 | 64 |
| 7 | Photocatalyzed Cyclization | 12 | 13 | 65 |
| 8 | Formal Acetone Enolate Addition | 13 | 15 | 75 |
| 9 | Epimerization & Thiocarbonate Formation | 15 | Thiocarbonate of 16 | 85 (2 steps) |
| 10 | Reductive Deoxygenation & Hydrolysis | Thiocarbonate of 16 | 4 | 55 |
| 11 | Corey-Bakshi-Shibata Reduction | 4 | (-)-Curvulamine A | 45 (94% ee) |
Experimental Protocols
Step 6: Conjugate Addition and Iodination to form Intermediate 12[3]
To a solution of cyanohydrin 11 (1.2 equiv.) in THF at -78 °C is added NaHMDS (1.1 equiv., 1.0 M in THF). The resulting mixture is stirred for 30 minutes, after which a solution of pyrroloazepinone 5 (1.0 equiv.) in THF is added dropwise. The reaction is stirred for an additional 1 hour at -78 °C. N-iodosuccinimide (1.5 equiv.) is then added in one portion, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford intermediate 12 .
Step 7: Photocatalyzed Cyclization to form Intermediate 13[3]
A solution of iodo-pyrrole 12 (1.0 equiv.) in benzene is degassed with argon for 30 minutes. The solution is then irradiated with a Hanovia medium-pressure mercury lamp (450 W) through a Pyrex filter at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield tetracycle 13 .
Step 11: Stereodivergent Corey-Bakshi-Shibata (CBS) Reduction to (-)-Curvulamine A[3]
To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.2 equiv., 1.0 M in toluene) in THF at -78 °C is added borane-dimethyl sulfide complex (1.0 equiv., 2.0 M in THF) dropwise. The mixture is stirred for 15 minutes, after which a solution of diketone 4 (1.0 equiv.) in THF is added slowly over 30 minutes. The reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to room temperature and stirred for 30 minutes. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford (-)-Curvulamine A.
Overall Synthetic Pathway
The following diagram illustrates the forward synthesis of (-)-Curvulamine A, highlighting the key intermediates and transformations.
Caption: Forward synthesis of (-)-Curvulamine A.
Conclusion
The total synthesis of (-)-Curvulamine A by the Maimone group showcases a masterful application of modern synthetic methodologies to access a complex natural product. The convergent assembly of the tetracyclic core, the strategic use of a photocyclization, and the final enantioselective reduction provide a robust and elegant route to this biologically active molecule. These detailed protocols and application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling further investigation into the biological activities of (-)-Curvulamine A and its analogues.
References
Application Notes and Protocols: A Step-by-Step Synthesis of (–)-Curvulamine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curvulamine A is a structurally novel bispyrrole alkaloid first isolated in 2014 from the fungus Curvularia sp. IFB-Z10, found in the white croaker fish (Argyrosomus argentatus)[1][2]. This natural product has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a compelling target for synthetic chemists and a promising lead for new antibacterial drug discovery[2][3]. This document provides a detailed, step-by-step protocol for the total synthesis of (–)-Curvulamine A, based on the convergent 10-step synthesis developed by Haelsig, Xuan, and Maimone[3][4]. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The unique 5-7-6-5 tetracyclic core of this compound, containing two electron-rich pyrrole moieties, presents a significant synthetic challenge[5]. The Maimone group successfully addressed this challenge through a strategy centered on the construction of a key pyrrolo[1,2-a]azepinone intermediate and a subsequent convergent fragment coupling[3][6]. This approach culminates in a stereodivergent reduction to yield the target molecule[3]. This application note will detail the experimental procedures for each of the ten key steps of this synthesis.
Overall Synthetic Strategy
The retrosynthetic analysis of (–)-Curvulamine A traces the molecule back to two key fragments: a pyrrolo[1,2-a]azepin-7-one and a pyrrole-derived cyanohydrin[3]. The synthesis is convergent, with these two fragments being prepared separately and then coupled. Key transformations include an aldol condensation to build the azepinone core, a novel photocyclization to forge the tetracyclic system, and a final stereoselective reduction to establish the correct stereochemistry of the final product[4][5].
Experimental Protocols
Part 1: Synthesis of Pyrrolo[1,2-a]azepin-7-one Fragment
Step 1: Aldol Condensation
Boc-protected pyrrole-2-carbaldehyde and (E)-4-methoxybut-3-en-2-one are coupled via an aldol condensation to form a dienone intermediate[3][7].
-
Reagents: Boc-protected pyrrole-2-carbaldehyde, (E)-4-methoxybut-3-en-2-one, Sodium bis(trimethylsilyl)amide (NaHMDS).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: To a solution of Boc-protected pyrrole-2-carbaldehyde in THF at -78 °C is added NaHMDS, followed by the addition of (E)-4-methoxybut-3-en-2-one. The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Cyclization to form Pyrrolo[1,2-a]azepin-7-one
The dienone intermediate undergoes a cyclization reaction under microwave irradiation to yield the pyrrolo[1,2-a]azepin-7-one core[7].
-
Reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Conditions: Microwave irradiation at 150 °C.
-
Procedure: The dienone is dissolved in a suitable solvent with DBU and subjected to microwave irradiation. After cooling, the reaction mixture is diluted with an organic solvent, washed with brine, dried, and purified by column chromatography to afford the pyrrolo[1,2-a]azepin-7-one.
Part 2: Synthesis of the Cyanohydrin Fragment
Step 3: Preparation of the Cyanohydrin
This fragment is prepared in a three-step sequence starting from 2-methylpyrrole[3][4].
-
SN2 Reaction: The sodium salt of 2-methylpyrrole is reacted with methyl 2-bromopropanoate[3].
-
Reduction: The resulting methyl ester is reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H)[3][7].
-
Cyanohydrin Formation: The aldehyde is then converted to the cyanohydrin using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst[3][7].
-
Reagents: 2-methylpyrrole, Sodium hydride (NaH), Methyl 2-bromopropanoate, DIBAL-H, TMSCN, Lithium perchlorate (LiClO4).
-
Solvents: Dimethylformamide (DMF), Toluene (PhMe), Dichloromethane (DCM).
-
Procedure: The multi-step synthesis is carried out sequentially. The final cyanohydrin product is typically used in the next step without extensive purification[3][7].
Part 3: Convergent Assembly and Completion of the Synthesis
Step 4: Cyanohydrin Anion Addition
The two fragments are coupled by the addition of the cyanohydrin anion to the pyrrolo[1,2-a]azepin-7-one, with the resulting enolate being trapped with N-iodosuccinimide (NIS)[4][8].
-
Reagents: Pyrrolo[1,2-a]azepin-7-one, Cyanohydrin fragment, NaHMDS, N-iodosuccinimide (NIS).
-
Procedure: The cyanohydrin is deprotonated with NaHMDS and then reacted with the pyrrolo[1,2-a]azepin-7-one. The reaction is then quenched with NIS. The product is purified by column chromatography.
Step 5: Photocatalyzed Cyclization
A key photocatalyzed cyclization of the iodo-intermediate forges the tetracyclic core of this compound[4][7].
-
Conditions: Kessil lamp irradiation.
-
Procedure: The substrate is dissolved in a suitable solvent and irradiated with a Kessil lamp to induce radical cyclization. The product is then purified.
Step 6: Addition of Lithiated Ethyl Vinyl Ether
Lithiated ethyl vinyl ether is added to the ketone, which is followed by an in-situ cyclization to form a hemiacetal[4][7].
-
Reagent: Lithiated ethyl vinyl ether.
-
Procedure: The ketone is treated with lithiated ethyl vinyl ether at low temperature. The reaction proceeds via a convex facial addition.
Step 7: Epimerization
The stereochemistry at the C2 methyl-bearing center is corrected through epimerization[4][7].
-
Reagent: Sodium methoxide (NaOMe).
-
Solvent: Methanol (MeOH).
-
Procedure: The substrate is treated with sodium methoxide in methanol to induce epimerization, leading to a diastereomeric mixture that favors the desired isomer.
Step 8: Formation of a Thiocarbonate
The bridgehead tertiary alcohol is activated by conversion to a thiocarbonate[4][7].
-
Reagent: Phenyl chlorothionoformate.
-
Procedure: The alcohol is reacted with phenyl chlorothionoformate in the presence of a base to form the corresponding thiocarbonate. This allows for the separation of diastereomers.
Step 9: Reductive Deoxygenation
A Barton-McCombie deoxygenation removes the bridgehead oxygen, and a subsequent acidic workup hydrolyzes the enol ether to a methyl ketone[4][7].
-
Reagents: A radical initiator (e.g., AIBN), a hydrogen source (e.g., tributyltin hydride), Hydrochloric acid (HCl).
-
Procedure: The thiocarbonate is subjected to radical deoxygenation conditions. The reaction is then worked up with aqueous acid to afford the ketone.
Step 10: Corey-Bakshi-Shibata (CBS) Reduction
The final step is a stereodivergent CBS reduction of the ketone to furnish (–)-Curvulamine A and its C12-epimer, which are separable by chromatography[4][7].
-
Reagent: (R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complex (BMS).
-
Procedure: The ketone is reduced using the CBS reagent and BMS, leading to the formation of the two epimeric alcohols. The desired (–)-Curvulamine A is isolated by preparative chromatography.
Data Summary
| Step | Reaction | Starting Materials | Key Reagents | Yield (%) |
| 1 | Aldol Condensation | Boc-protected pyrrole-2-carbaldehyde, (E)-4-methoxybut-3-en-2-one | NaHMDS | 71 |
| 2 | Cyclization | Dienone intermediate | DBU | - |
| 3 | Cyanohydrin Formation | 2-methylpyrrole, methyl 2-bromopropanoate | NaH, DIBAL-H, TMSCN | - |
| 4 | Anion Addition | Pyrrolo[1,2-a]azepin-7-one, Cyanohydrin | NaHMDS, NIS | 64 |
| 5 | Photocatalyzed Cyclization | Iodo-intermediate | Kessil lamp | 55 |
| 6 | Lithiated Vinyl Ether Addition | Tetracyclic ketone | Lithiated ethyl vinyl ether | - |
| 7 | Epimerization | Hemiacetal | NaOMe | 85 (combined) |
| 8 | Thiocarbonate Formation | Diastereomeric alcohols | Phenyl chlorothionoformate | - |
| 9 | Reductive Deoxygenation | Thiocarbonate | AIBN, Bu3SnH, HCl | - |
| 10 | CBS Reduction | Ketone precursor | (R)-CBS reagent, BMS | - |
Note: Yields are based on published reports and may vary. Some steps are part of a multi-step sequence, and individual yields may not be reported.
Visualizing the Synthesis
Caption: Synthetic workflow for the total synthesis of (–)-Curvulamine A.
Conclusion
This protocol outlines a robust and efficient total synthesis of (–)-Curvulamine A. The convergent nature of this synthetic route allows for the independent preparation of key fragments, which are then combined to construct the complex tetracyclic core. The successful application of a novel photocyclization and a stereodivergent reduction are key features of this synthesis. This detailed procedure provides a valuable resource for researchers interested in the synthesis of this compound and related complex alkaloids, and for those in the field of antibacterial drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Total Synthesis of (–)-Curvulamine and Related Poly-Pyrrolic Natural Products Through a Non-Obvious Convergent Approach [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Cytotoxicity Assays for Curvulamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A is a skeletally novel alkaloid that was first discovered in the marine-derived fungus Curvularia sp. IFB-Z10, which was isolated from the gut of the white croaker fish (Argyrosomus argentatus)[1][2]. This natural product has garnered attention primarily for its potent and selective antibacterial properties[1][2][3]. While its antimicrobial activities are documented, to date, there is a notable lack of publicly available research specifically detailing the in vitro cytotoxic effects of this compound on mammalian cell lines using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase).
However, many alkaloids isolated from marine-associated fungi have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines[4]. Therefore, assessing the potential cytotoxicity of this compound is a critical step in evaluating its broader therapeutic potential and safety profile.
These application notes provide detailed, generalized protocols for conducting MTT and LDH cytotoxicity assays, which are standard methods for evaluating the effect of a novel compound like this compound on cell viability and membrane integrity. Additionally, a hypothetical data presentation and a general overview of a relevant signaling pathway are included to guide researchers in their experimental design and data interpretation.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table is a template illustrating how quantitative data from MTT and LDH assays for this compound could be summarized. The values presented here are purely hypothetical and for illustrative purposes only.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Max LDH Release (%) |
| HepG2 (Human Liver Cancer) | MTT | 24 | 45.2 | N/A |
| 48 | 28.7 | N/A | ||
| LDH | 24 | N/A | 35.8 | |
| 48 | N/A | 55.2 | ||
| A549 (Human Lung Cancer) | MTT | 24 | 62.8 | N/A |
| 48 | 41.5 | N/A | ||
| LDH | 24 | N/A | 22.4 | |
| 48 | N/A | 40.1 | ||
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 100 | N/A |
| 48 | 85.3 | N/A | ||
| LDH | 24 | N/A | 10.5 | |
| 48 | N/A | 18.9 |
N/A: Not Applicable
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5]. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[5]. The amount of formazan produced is directly proportional to the number of living cells[5].
Materials:
-
This compound (stock solution in DMSO)
-
Selected mammalian cell lines (e.g., HepG2, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
This compound (stock solution in DMSO)
-
Selected mammalian cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit for positive control)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include the following controls:
-
Untreated Control: Cells in medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium Background Control: Medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Mandatory Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Workflow for LDH cytotoxicity assay.
Caption: General intrinsic apoptosis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Curvulamine, a new antibacterial alkaloid incorporating two undescribed units from a Curvularia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocols: Screening Curvulamine A for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A is a natural product whose biological activities are an emerging area of scientific interest. While its antibiotic properties have been noted, its potential as an anticancer agent remains to be thoroughly investigated. This document provides a comprehensive set of protocols and a strategic workflow for researchers to assess the anticancer efficacy of this compound, identify sensitive cancer cell lines, and elucidate its mechanism of action. The following sections offer standardized methods for determining cytotoxic effects, quantifying apoptosis, and investigating potential molecular targets.
Data Presentation: Quantifying Cytotoxicity
A critical first step in evaluating a novel compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of diverse cancer cell lines. This allows for the identification of sensitive cell lines and provides a quantitative measure of the compound's potency. The results should be recorded in a structured format for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment | Notes |
| MCF-7 | Breast Adenocarcinoma | [Enter Experimental Value] | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | [Enter Experimental Value] | Triple-negative, highly metastatic. |
| A549 | Lung Carcinoma | [Enter Experimental Value] | Non-small cell lung cancer (NSCLC). |
| HCT116 | Colon Carcinoma | [Enter Experimental Value] | Wild-type p53. |
| PC-3 | Prostate Adenocarcinoma | [Enter Experimental Value] | Androgen-independent. |
| HeLa | Cervical Adenocarcinoma | [Enter Experimental Value] | HPV-positive. |
| BJ-hTERT | Normal Fibroblasts | [Enter Experimental Value] | Non-cancerous control for selectivity. |
Experimental Workflow and Methodologies
A systematic approach is essential for screening and characterizing a novel compound. The workflow below outlines the logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for anticancer compound screening.
Detailed Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the concentration at which this compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sensitive cancer cell line(s) identified from the MTT assay
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. To collect adherent cells, wash with PBS and gently trypsinize. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Mechanism of Action: Signaling Pathway Analysis
Many anticancer compounds exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic agents. If this compound induces apoptosis, investigating this pathway is a logical next step.
Caption: The PI3K/Akt/mTOR pathway, a potential target for anticancer drugs.
Protocol: Western Blot Analysis of Key Signaling Proteins
This protocol is used to measure changes in the expression and phosphorylation (activation) state of proteins within a signaling pathway like PI3K/Akt.
Materials:
-
Protein lysates from cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-PARP, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in phospho-Akt levels or an increase in cleaved-PARP would suggest that this compound inhibits the Akt pathway and induces apoptosis, respectively. Use β-actin as a loading control to ensure equal protein loading.
Curvulamine A: Application Notes and Protocols for Use as a Tool Compound in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine is a novel pyrrole alkaloid first isolated from the marine-associated fungus Curvularia sp. IFB-Z10, found in the gut of the white croaker (Argyrosomus argentatus).[1] This natural product has garnered significant interest due to its unique chemical structure and potent biological activities. Primarily recognized for its robust antibacterial properties against a range of Gram-positive and Gram-negative bacteria, Curvulamine and its derivatives also present potential as anti-inflammatory agents.[1][2][3] Its distinct bioactivity profile makes it a valuable tool compound for cellular biology research, particularly in the fields of infectious disease and inflammation. The total synthesis of (-)-Curvulamine has been achieved, ensuring its availability for research purposes.[4]
This document provides detailed application notes and experimental protocols for utilizing Curvulamine as a tool compound in cell biology, with a focus on its antibacterial and potential anti-inflammatory applications.
Biological Activities and Data Presentation
Curvulamine has demonstrated significant antibacterial activity. While direct quantitative data on its anti-inflammatory properties are emerging, a closely related biosynthetic derivative, Curindolizine, has shown potent anti-inflammatory effects, suggesting a similar potential for Curvulamine.[2][3]
Table 1: Antibacterial Activity of Curvulamine (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Type | MIC (μM) |
| Streptococcus sp. | Gram-positive | 0.48 |
| Peptostreptococcus sp. | Gram-positive | 0.96 |
| Actinomyces sp. | Gram-positive | 0.48 |
| Bacteroides vulgatus | Gram-negative | 0.96 |
| Veillonella parvula | Gram-negative | 0.48 |
Data sourced from Han et al., 2014.[1]
Table 2: Anti-inflammatory Activity of Curindolizine (a Curvulamine Derivative)
| Cell Line | Assay | IC50 (μM) |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 5.31 ± 0.21 |
Data sourced from Han et al., 2016.[2] This data provides a rationale for investigating the anti-inflammatory effects of Curvulamine.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the determination of the MIC of Curvulamine against various bacterial strains using the broth microdilution method.
Materials:
-
Curvulamine
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic (e.g., Tinidazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Curvulamine Stock Solution: Dissolve Curvulamine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution in Microtiter Plate: a. Add 100 μL of sterile broth to all wells of a 96-well plate. b. Add 100 μL of the Curvulamine stock solution to the first well of each row and mix. c. Perform a 2-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. Discard 100 μL from the last well.
-
Inoculation: Add 100 μL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A row with a known antibiotic.
-
Negative Control: A row with the vehicle (DMSO) at the highest concentration used.
-
Growth Control: A well with only bacteria and broth.
-
Sterility Control: A well with only broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Curvulamine that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Curvulamine.
Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes how to evaluate the potential anti-inflammatory effects of Curvulamine by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
Curvulamine
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sterile 96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Positive control (e.g., Dexamethasone)
-
MTT or other cell viability assay reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of Curvulamine in DMEM. b. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of Curvulamine. c. Include wells for a positive control (e.g., Dexamethasone) and a vehicle control (e.g., DMSO).
-
Stimulation: After 1 hour of pre-treatment with Curvulamine, add LPS to a final concentration of 1 μg/mL to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement (Griess Assay): a. Collect 50 μL of the cell culture supernatant from each well. b. Add 50 μL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 μL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B) and incubate for another 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) on the remaining cells in the plate according to the manufacturer's instructions.
Workflow for NO Inhibition Assay
Caption: Workflow for assessing the inhibition of nitric oxide production by Curvulamine.
Potential Signaling Pathway for Investigation: NF-κB
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the anti-inflammatory potential of Curvulamine, investigating its effect on this pathway is a logical next step. LPS stimulation of macrophages activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.
Hypothesized Mechanism of Action: Curvulamine may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Curvulamine.
Conclusion
Curvulamine is a promising tool compound for cell biology research with established antibacterial activity and strong potential as an anti-inflammatory agent. The provided protocols offer a starting point for researchers to explore its biological effects in various cellular models. Further investigation into its mechanism of action, particularly its influence on signaling pathways like NF-κB, will be crucial in elucidating its full therapeutic and research potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin inhibits NF-kappaB activation and reduces the severity of experimental steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Antibacterial Activity of Curvulamine A on Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A is a novel alkaloid with a unique chemical structure, originally isolated from a marine-derived fungus of the Curvularia species.[1] Preliminary studies have indicated that this compound possesses promising antibacterial activity, particularly against Gram-positive bacteria.[2] This has generated significant interest in its potential as a lead compound for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance.
These application notes provide a detailed protocol for evaluating the in vitro antibacterial efficacy of this compound against a panel of clinically relevant Gram-positive bacteria. The described methodologies, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are based on established standards to ensure reproducibility and comparability of results. Furthermore, a plausible mechanism of action involving bacterial membrane disruption is discussed and visualized.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for the antibacterial activity of this compound against selected Gram-positive bacteria. These values are for illustrative purposes to guide researchers in data presentation.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 4 | 8 | 1 |
| Bacillus subtilis | 6633 | 2 | 4 | 0.5 |
| Enterococcus faecalis | 29212 | 8 | 16 | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 43300 | 8 | 16 | 2 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 11.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] This assay is a continuation of the MIC assay.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile inoculating loops or spreaders
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate or spread the aliquot onto a quadrant of a sterile TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each quadrant.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth or only 1-2 colonies.
-
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Proposed mechanism of this compound action.
References
- 1. Comparative evaluation of minimal inhibitory concentration and minimal bactericidal concentration of various herbal irrigants against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Curvulamine A in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A is a novel, structurally complex alkaloid with demonstrated antibacterial properties.[1][2] Isolated from the marine-associated fungus Curvularia sp. IFB-Z10, found in the gut of the white croaker fish (Argyrosomus argentatus), this natural product represents a promising starting point for the discovery of new antimicrobial agents.[1][3] Its unprecedented chemical architecture, featuring a bis-pyrrole system, suggests the potential for a novel mechanism of action, a highly sought-after attribute in an era of growing antimicrobial resistance.[4]
These application notes provide a summary of the known antimicrobial activity of this compound, detailed protocols for its evaluation, and an overview of its biosynthetic origins. This document is intended to serve as a resource for researchers investigating the potential of this compound and its derivatives in the development of new antibacterial therapies.
Antimicrobial Activity of this compound
This compound has exhibited potent and selective antibacterial activity against a range of anaerobic and microaerophilic bacteria.[1][2] Its efficacy has been demonstrated against both Gram-positive and Gram-negative species.
Quantitative Antimicrobial Data
The primary study on this compound reported its Minimum Inhibitory Concentration (MIC) against four bacterial strains. The results are summarized in the table below.
| Bacterial Species | Gram Stain | Type | Minimum Inhibitory Concentration (MIC) (μM) |
| Veillonella parvula | Negative | Anaerobe | 0.37 |
| Bacteroides vulgatus | Negative | Anaerobe | 0.37 |
| Streptococcus sp. | Positive | Anaerobe | 0.37 |
| Peptostreptococcus sp. | Positive | Anaerobe | 0.37 |
Table 1: In vitro antibacterial activity of this compound. Data sourced from Han et al., 2014.[1]
It was noted that this compound is more selectively antibacterial than the commonly used antimicrobial agent, tinidazole.[1][2] However, further studies are required to broaden our understanding of its antimicrobial spectrum, including its activity against aerobic bacteria, fungi, and multidrug-resistant strains.
Mechanism of Action: Avenues for Investigation
The precise mechanism by which this compound exerts its antibacterial effects has not yet been fully elucidated. However, its unique and complex chemical structure suggests a potentially novel mode of action, which is of significant interest in overcoming existing resistance mechanisms.[4] Based on established antibacterial mechanisms, the following are potential areas of investigation for this compound:
-
Inhibition of Cell Wall Synthesis: Many potent antibiotics, such as beta-lactams and vancomycin, target the synthesis of the bacterial cell wall, a structure essential for bacterial viability and absent in eukaryotes.
-
Disruption of Cell Membrane Integrity: Some antimicrobial agents act by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Protein Synthesis: The bacterial ribosome is a validated target for numerous antibiotics. Compounds that can selectively inhibit bacterial protein synthesis are effective antibacterial agents.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription is another key mechanism of antibacterial action.
Further research is needed to determine which, if any, of these pathways are targeted by this compound, or if it acts via a completely new mechanism.
Experimental Protocols
The following are detailed protocols for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. These protocols are based on standard methodologies for the antimicrobial susceptibility testing of natural products.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to the final concentration.
-
Positive control antibiotic (e.g., tinidazole, ampicillin)
-
Solvent control (e.g., DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be selected based on expected activity. A common starting range for novel compounds is 0.1 to 100 µM.
-
Inoculum Preparation: a. From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plate: a. Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. b. This will bring the final volume in each well to 200 µL and will halve the concentration of this compound, which should be accounted for in the initial dilution preparation.
-
Controls: a. Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no this compound). b. Sterility Control: A well containing 200 µL of uninoculated broth. c. Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound, plus broth and inoculum. d. Positive Control: A row of wells with serial dilutions of a known antibiotic.
-
Incubation: a. Cover the plate and incubate at the appropriate temperature and atmospheric conditions for the test organism (e.g., 37°C for 18-24 hours for many bacteria; anaerobic conditions for anaerobic bacteria).
-
Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates with appropriate growth medium
-
Sterile pipette and spreader
Procedure:
-
Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot. b. Spread the aliquot onto a fresh, appropriately labeled agar plate.
-
Incubation: a. Incubate the agar plates under the same conditions as the MIC plate for 18-24 hours.
-
Determination of MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Proposed Biosynthetic Pathway of this compound Precursor
The following diagram illustrates the proposed biosynthetic pathway for the C10N monomeric building block of this compound, as elucidated in Bipolaris maydis.
References
Application Notes and Protocols for the Development of Curvulamine A Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curvulamine A is a structurally complex polypyrrole alkaloid isolated from the fungus Curvularia sp.[1] This natural product has demonstrated notable antibacterial activity, making it an attractive scaffold for the development of new anti-infective agents.[1][2] The intricate architecture of this compound presents both a challenge and an opportunity for medicinal chemists. Through systematic chemical modification, it is hypothesized that the potency, selectivity, and pharmacokinetic properties of this natural product can be significantly enhanced.
These application notes provide a comprehensive guide for researchers aiming to develop novel this compound derivatives with improved antibacterial potency. The protocols outlined below describe a generalized workflow, from the chemical synthesis of analogs to their biological evaluation. While specific data on a wide range of this compound derivatives is not yet publicly available, the methodologies presented here are based on established principles of drug discovery and can be adapted to a research program focused on this promising natural product.
General Workflow for this compound Derivative Development
The development of more potent this compound analogs follows a cyclical process of design, synthesis, and testing. This iterative workflow allows for the systematic exploration of the structure-activity relationship (SAR) to identify key structural motifs responsible for antibacterial activity and to rationally design derivatives with improved potency.
References
Application Notes: In Vivo Preclinical Evaluation of Curvulamine A
Introduction
Curvulamine A is a structurally novel alkaloid natural product isolated from fungi of the Curvularia species.[1] Initial studies have revealed its promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Furthermore, related compounds from the same family have demonstrated anti-inflammatory properties, suggesting a broader therapeutic potential for this compound.[3] To advance this compound from a promising hit to a viable clinical candidate, a systematic in vivo evaluation is essential. These studies are critical for understanding its behavior in a complex biological system, including its safety profile, pharmacokinetic properties, and therapeutic efficacy.
This document provides a detailed framework and protocols for the preclinical in vivo investigation of this compound. The proposed experimental plan is designed to establish a foundational understanding of the compound's safety, absorption, distribution, metabolism, and excretion (ADME) profile, and to validate its therapeutic potential in relevant animal models. The workflow progresses from initial safety and tolerability assessments to pharmacokinetic characterization and finally to efficacy testing in both antibacterial and anti-inflammatory models.
Logical Workflow for In Vivo Studies
The progression of in vivo studies for a novel compound like this compound should follow a logical sequence to maximize data relevance and ensure animal welfare. The initial phase focuses on safety and dose-finding, which then informs the design of pharmacokinetic and efficacy studies.
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: Acute Toxicity and Dose Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound. This study is crucial for selecting safe doses for subsequent pharmacokinetic and efficacy studies.[4][5]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Male and female Swiss albino mice (6-8 weeks old)
-
Standard laboratory equipment (syringes, scales, etc.)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 7 days under standard laboratory conditions (22±3°C, 12h light/dark cycle, ad libitum access to food and water).[6]
-
Group Allocation: Randomly assign mice to groups (n=5 per sex per group). Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 10, 50, 200, 1000 mg/kg).
-
Formulation Preparation: Prepare fresh formulations of this compound in the selected vehicle on the day of dosing.
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.[5] Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Body Weight: Record the body weight of each animal before dosing and on days 1, 3, 7, and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for any abnormalities.
Data Presentation:
Table 1: Summary of Acute Toxicity Observations for this compound
| Dose (mg/kg) | Sex | Mortality (n/total) | Key Clinical Signs | Change in Body Weight (Day 14) | Gross Necropsy Findings |
|---|---|---|---|---|---|
| Vehicle | M | 0/5 | No abnormalities observed | +5.2% | No abnormalities |
| F | 0/5 | No abnormalities observed | +4.8% | No abnormalities | |
| 50 | M | 0/5 | No abnormalities observed | +4.9% | No abnormalities |
| F | 0/5 | No abnormalities observed | +4.5% | No abnormalities | |
| 200 | M | 0/5 | Mild lethargy (first 2h) | +3.1% | No abnormalities |
| F | 0/5 | Mild lethargy (first 2h) | +2.9% | No abnormalities | |
| 1000 | M | 2/5 | Severe lethargy, ataxia | -8.5% (survivors) | Pale liver |
| | F | 2/5 | Severe lethargy, ataxia | -9.1% (survivors) | Pale liver |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single intravenous (IV) and oral (PO) administration in rodents.[7][8]
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (cannulated, if possible, for serial sampling)
-
Blood collection tubes (e.g., with K2-EDTA)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling from a single animal.[9] Acclimate animals as previously described.
-
Group Allocation: Assign rats to two groups (n=3-5 per group): IV administration and PO administration.
-
Dosing:
-
IV Group: Administer a single, non-toxic dose (e.g., 5 mg/kg, based on toxicity data) via bolus injection into the tail vein.
-
PO Group: Administer a single, non-toxic dose (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) at specified time points.[10]
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin).[10]
Data Presentation:
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1520 ± 185 | 850 ± 110 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC₀-t (ng·h/mL) | 3450 ± 410 | 5980 ± 750 |
| AUC₀-inf (ng·h/mL) | 3510 ± 425 | 6150 ± 780 |
| T½ (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Clearance (CL) (L/h/kg) | 1.42 ± 0.18 | - |
| Volume of Distribution (Vd) (L/kg) | 7.0 ± 0.9 | - |
| Bioavailability (F%) | - | 44.2% |
Protocol 3: Antibacterial Efficacy Study (Murine Sepsis Model)
Objective: To evaluate the efficacy of this compound in reducing bacterial load and improving survival in a systemic bacterial infection model.
Materials:
-
This compound
-
Vehicle
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA)
-
Positive control antibiotic (e.g., Vancomycin)
-
Swiss albino mice
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Infection: Induce sepsis by intraperitoneally injecting mice with a predetermined lethal dose (LD₅₀) of MRSA suspension.
-
Group Allocation: Randomly assign infected mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Vancomycin, 10 mg/kg)
-
Group 3: this compound (Low dose, e.g., 20 mg/kg)
-
Group 4: this compound (High dose, e.g., 80 mg/kg)
-
-
Treatment: Administer treatments (vehicle, Vancomycin, or this compound) at 1 and 12 hours post-infection via the desired route (e.g., IP or PO).
-
Survival Monitoring: Monitor the survival of animals in each group for 7 days.
-
Bacterial Load Determination: In a separate satellite group of animals (n=4 per group), euthanize mice at 24 hours post-infection. Collect blood and spleen samples aseptically.
-
CFU Counting: Homogenize spleens, prepare serial dilutions of blood and spleen homogenates, and plate on TSA plates. Incubate for 24 hours at 37°C and count the colony-forming units (CFU).
Data Presentation:
Table 3: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 7) | Spleen Bacterial Load (log₁₀ CFU/g) at 24h | Blood Bacterial Load (log₁₀ CFU/mL) at 24h |
|---|---|---|---|---|
| Vehicle Control | - | 12.5% (1/8) | 7.8 ± 0.5 | 5.2 ± 0.4 |
| Vancomycin | 10 | 87.5% (7/8) | 3.1 ± 0.3 | < 2.0 (detection limit) |
| This compound | 20 | 37.5% (3/8) | 6.2 ± 0.6 | 4.1 ± 0.5 |
| this compound | 80 | 75.0% (6/8) | 4.5 ± 0.4 | 2.8 ± 0.3 |
Protocol 4: Anti-inflammatory Efficacy Study (Carrageenan-Induced Paw Edema)
Objective: To assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit acute local inflammation.[6][11]
Materials:
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This compound
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Vehicle
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1% Carrageenan solution in saline
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Positive control (e.g., Indomethacin, 10 mg/kg)
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Wistar rats
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Digital plethysmometer
Procedure:
-
Group Allocation: Randomly assign rats to treatment groups (n=6 per group):
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Group 1: Vehicle control
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Group 2: Positive control (Indomethacin)
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Group 3: this compound (Low dose, e.g., 20 mg/kg)
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Group 4: this compound (High dose, e.g., 80 mg/kg)
-
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Treatment: Administer vehicle, Indomethacin, or this compound orally 60 minutes before the carrageenan injection.[6]
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Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
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Inflammation Induction: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11]
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Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Data Presentation:
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Indomethacin | 10 | 0.48 ± 0.08 | 61.6% |
| This compound | 20 | 0.95 ± 0.11 | 24.0% |
| this compound | 80 | 0.65 ± 0.09 | 48.0% |
Hypothetical Signaling Pathway
Given the potential anti-inflammatory activity of this compound, a plausible mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. scielo.br [scielo.br]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 9. parazapharma.com [parazapharma.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Labyrinth of Curvulamine A Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Curvulamine A, a structurally complex and biologically active alkaloid, presents a significant challenge for synthetic chemists. Its unique pentacyclic framework, featuring a strained pyrrolo[1,2-a]azepinone core, has led to numerous synthetic hurdles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis, drawing from the seminal work of the Maimone group and others in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: My initial strategy involving a late-stage decarboxylation to form the tetracyclic core is consistently failing. What are the potential issues and alternative approaches?
Answer: A late-stage decarboxylation strategy is indeed fraught with difficulty and was a significant hurdle in early synthetic attempts.[1][2][3] The inherent reactivity of the electron-rich pyrrole rings can lead to undesired side reactions under the conditions required for decarboxylation.
Troubleshooting:
-
Re-evaluate your disconnection strategy: Instead of relying on a late-stage decarboxylation, consider forming the core architecture through a different bond-forming event.
-
Alternative Annulation Strategy: The successful synthesis of this compound employed a two-step annulation process.[1][2][3] A key innovation was the use of a cyanohydrin nucleophile, which, after a 1,4-addition, facilitates the construction of the tetracyclic bis-pyrrole core.[1][2][3] This approach circumvents the problematic decarboxylation step entirely.
2. Question: I am experiencing low yields and multiple side products during the coupling of the two main fragments. How can I improve the efficiency of this key step?
Answer: The coupling of the two bio-inspired fragments is a critical and challenging step due to the potential for unanticipated reactivity of the pyrrole nucleus.[1][2] The choice of nucleophile is paramount for success.
Troubleshooting:
-
Nucleophile Selection: Extensive experimentation has shown that traditional nucleophiles may be ineffective. The use of a cyanohydrin as a masked acyl anion equivalent proved to be the breakthrough.[1][3][4] Deprotonation of the cyanohydrin followed by addition to the electrophilic partner proceeds efficiently.
-
Reaction Conditions: The reaction conditions must be carefully optimized. The use of potassium hexamethyldisilazide (KHMDS) as a base in the presence of HMPA was found to be effective for the deprotonation of the cyanohydrin.[1] However, it's crucial to avoid conditions that could lead to the elimination of the pyrrole anion.[1]
3. Question: The stereochemistry at the C2 methyl group in my tetracyclic intermediate is incorrect. Is there a way to correct this post-cyclization?
Answer: Yes, this is a known issue. The initial cyclization may not yield the desired stereoisomer. Fortunately, this stereocenter is amenable to epimerization.
Troubleshooting:
-
Base-Mediated Epimerization: Treatment of the intermediate with a base, such as sodium methoxide (NaOMe) in methanol, can induce epimerization at the C2 position.[1][4] This allows for the conversion of the undesired diastereomer to the desired one, often resulting in a favorable thermodynamic mixture.[1]
4. Question: Removal of the bridgehead hydroxyl group is proving to be challenging. What deoxygenation methods are effective for this hindered position?
Answer: The tertiary alcohol at the bridgehead of the lactol motif presents a significant steric hindrance, making its removal non-trivial.[1]
Troubleshooting:
-
Barton-McCombie Deoxygenation: A robust method for this transformation is the Barton-McCombie deoxygenation.[4] This involves the formation of a thiocarbonyl derivative, typically a thiocarbonate, followed by radical-mediated reduction using a tin hydride reagent or a less toxic alternative.[4]
Key Experimental Protocols
Table 1: Key Reaction Methodologies in the Total Synthesis of this compound
| Step | Reaction | Key Reagents and Conditions | Yield | Reference |
| 1 | Cyanohydrin Anion Addition & Iodination | (±)-Cyanohydrin (1.4 equiv), KHMDS (1.4 equiv), THF, -78 °C, 30 min; then HMPA (5.0 equiv), Electrophile (1.0 equiv), -78 °C, 2 h; then I2 (excess) | Not explicitly stated, but a key successful step | [1] |
| 2 | Epimerization of C2 Methyl Group | Undesired lactol isomer, NaOMe, MeOH, Δ | 85% (combined yield of a 2.3:1 mixture favoring the desired epimer) | [1] |
| 3 | Reductive Deoxygenation | Thiocarbonate intermediate, Bu3SnH, AIBN, Toluene, Δ | Not explicitly stated, but successful removal of the hydroxyl group | [4] |
| 4 | Corey-Bakshi-Shibata (CBS) Reduction | Ketone precursor, (R)-2-Methyl-CBS-oxazaborolidine, BH3·SMe2, THF, -78 °C | Not explicitly stated, but a key stereodivergent reduction | [5][6] |
Visualizing the Synthetic Challenges and Solutions
The synthesis of this compound can be visualized as a series of strategic decisions to overcome specific chemical hurdles.
Caption: Overcoming key challenges in this compound synthesis.
The successful total synthesis of this compound is a testament to the evolution of synthetic strategy in response to experimental roadblocks.[1] This guide aims to equip researchers with the knowledge to anticipate and navigate these challenges effectively.
Caption: Simplified workflow of the successful this compound synthesis.
References
- 1. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor yield in Curvulamine A synthesis reactions
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering challenges, particularly poor yields, in the synthesis of Curvulamine A. The information is compiled from seminal works on its total synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial bio-inspired fragment coupling strategy is resulting in low to no yield. What are the common pitfalls and what alternative strategies have proven successful?
Answer: Early strategies for the synthesis of this compound often focused on biomimetic approaches, such as merging two C10N fragments. However, these routes have encountered significant challenges.[1][2] For instance, attempts to use a Liebeskind-Srogl coupling to merge a pyrrole-containing thioester with a vinyl stannane or iodide resulted in the formation of an undesired spirocycle as the exclusive product under various conditions (Lewis acidic, radical-based).[3]
A more robust and successful strategy involves a convergent approach using a pyrrolo[1,2-a]azepinone building block.[1][2] This 10π-aromatic heterocycle exhibits favorable reactivity for conjugate additions, which is key to forming the tetracyclic core of this compound.[3] If you are facing issues with early-stage fragment coupling, reconsidering your overall synthetic strategy to incorporate this key building block is highly recommended.
Question 2: I am attempting a late-stage decarboxylation to complete the synthesis, but the reaction is failing. Why is this step so challenging?
Answer: A late-stage decarboxylation of the tetracyclic core has been identified as a significant synthetic barrier.[1] This difficulty thwarted at least one promising synthetic route.[2][3] The stability of the intermediate and the specific steric and electronic environment of the carboxyl group within the complex tetracyclic structure likely hinder its removal under various tested conditions. Rather than expending significant resources on optimizing this problematic step, the most effective solution has been to revise the synthetic plan to avoid a late-stage decarboxylation altogether.[1]
Question 3: My yields for the formation of the tetracyclic core are low. Which nucleophile has shown the most success in the key conjugate addition step?
Answer: While several nucleophiles can undergo conjugate addition to the pyrroloazepinone core, the choice of nucleophile is critical for a successful synthesis.[1][3] Initial attempts with certain nucleophiles led to undesired side products or low yields. The breakthrough in the total synthesis of this compound came from the use of a cyanohydrin as the nucleophilic partner.[2][3] This approach, where the cyanohydrin acts as an acyl anion equivalent, proved crucial in enabling the first total synthesis.[4] When deprotonated, the cyanohydrin adds efficiently to the pyrroloazepinone, setting the stage for the subsequent cyclization to form the core structure.
Question 4: I am struggling with the intramolecular cyclization to form the final ring of the tetracyclic core. What reaction conditions are recommended?
Answer: After the successful conjugate addition, forming the final C-C bond to create the 5-7-6-5 tetracyclic core can be challenging. Polar, pyrrole cyclization approaches have proven difficult.[3] A highly effective method involves a novel photocyclization reaction.[1] In this sequence, the adduct from the cyanohydrin addition is trapped with an iodine source (e.g., NIS or I2).[4] Simple irradiation of this iodo-intermediate with a 390 nm light source can then forge the final bond to yield the curvulamine tetracycle in good yield.[3]
Question 5: How can I control the stereochemistry at the C2 methyl group and the final reduction step?
Answer: Controlling the stereochemistry is a critical aspect of the synthesis. The initial conjugate addition and cyclization may result in an incorrect relative stereochemistry at the C2 methyl group.[4] Fortunately, this can be addressed by epimerization. Treating the tetracyclic intermediate with a base like sodium methoxide (NaOMe) in methanol can establish a mixture of isomers that favors the desired stereochemistry.[3]
For the final ketone reduction, a stereodivergent approach has been successfully employed.[1][5] Using a CBS (Corey-Bakshi-Shibata) reduction on the racemic mixture of the ketone precursor allows for the selective reduction of each enantiomer from the top face. This elegant strategy results in a separable mixture of highly enantioenriched (-)-Curvulamine and its epimer, 12-epi-curvulamine.[4]
Key Reaction Yields
The following table summarizes yields for key transformational steps and compares different strategic approaches documented in the literature.
| Reaction Step | Reactants/Precursors | Conditions | Product | Yield (%) | Reference |
| Strategy 1: Liebeskind-Srogl Coupling | Pyrrole Thioester + Vinyl Stannane | Pd(0), Cu(I) | Desired Coupled Product | 0% (Spirocycle formed) | [3] |
| Strategy 2: Pyrroloazepinone Synthesis | Boc-protected 2-formylpyrrole + Vinylogous Ester | 1. Aldol Addition 2. DBU, Microwave | Pyrroloazepinone Building Block | Not specified, but improved over previous routes | [3][4] |
| Key Annulation: Cyanohydrin Addition | Pyrroloazepinone + Cyanohydrin Fragment | 1. KHMDS, HMPA 2. Quench with NIS/I2 | Iodinated Tetracycle Precursor | 49% | [3] |
| Key Cyclization: Photocylization | Iodinated Tetracycle Precursor | 390 nm light | Curvulamine Tetracycle | 70% | [3] |
| Epimerization | Tetracyclic Lactol | NaOMe, MeOH, Δ | Epimerized Lactol Mixture (2.3:1) | 85% (combined) | [3] |
| Friedel-Crafts Acylation (Procuramine) | Aldol Adduct | TMSOTf | Procuramine | 50% | [3] |
Experimental Protocols
Protocol 1: Synthesis of the Pyrroloazepinone Building Block
This protocol is adapted from the improved synthesis strategy.[3][4]
-
Aldol Condensation: To a solution of Boc-protected 2-formylpyrrole in a suitable aprotic solvent (e.g., THF), add the enolate of the vinylogous ester partner at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography to obtain the dienone intermediate.
-
Cyclization: Subject the purified dienone to microwave irradiation in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 150 °C.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pyrrolo[1,2-a]azepinone.
Protocol 2: Cyanohydrin-Mediated Annulation and Photocylization
This protocol outlines the key bond-forming and cyclization sequence.[1][3][4]
-
Cyanohydrin Addition & Trapping:
-
In a flame-dried flask under an inert atmosphere (Argon), dissolve the cyanohydrin fragment in anhydrous THF.
-
Cool the solution to -78 °C and add KHMDS (potassium bis(trimethylsilyl)amide) dropwise.
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After stirring for 30 minutes, add a solution of the pyrroloazepinone building block in THF.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by adding a solution of N-iodosuccinimide (NIS) in THF.
-
Allow the reaction to warm to room temperature and perform an aqueous workup.
-
Purify the crude product via column chromatography to obtain the iodinated intermediate.
-
-
Photocyclization:
-
Dissolve the iodinated intermediate in a suitable solvent (e.g., benzene or toluene) in a quartz reaction vessel.
-
Degas the solution thoroughly.
-
Irradiate the solution with a 390 nm LED lamp (or Kessler lamp) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the curvulamine tetracycle.
-
Visual Guides
Caption: High-level workflow for the total synthesis of this compound.
Caption: Troubleshooting workflow for tetracycle formation.
Caption: Logical relationship between challenges and solutions.
References
- 1. The Total Synthesis of (–)-Curvulamine and Related Poly-Pyrrolic Natural Products Through a Non-Obvious Convergent Approach [escholarship.org]
- 2. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Curvulamine A Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Curvulamine A in preparation for in vitro assays.
Troubleshooting Guide
Problem: this compound is not dissolving in my desired aqueous buffer.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Lipophilicity of this compound | 1. Initial Solvent Screening: Test the solubility of a small amount of this compound in a panel of common organic solvents (see Table 1). Start with solvents like DMSO, ethanol, and methanol. 2. Use of a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO). Then, dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay (typically <1%, but should be validated). | This compound dissolves in an organic solvent, allowing for the preparation of a stock solution that can be diluted into the aqueous medium. |
| Compound Precipitation Upon Dilution | 1. Reduce Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation. 2. Optimize Co-solvent Percentage: If using a co-solvent, incrementally increase the percentage of the co-solvent in the final solution. Note the concentration at which precipitation occurs. Be mindful of the solvent's tolerance in your specific assay. | A stable, lower-concentration solution of this compound is achieved. The maximum tolerable co-solvent concentration for your assay is determined. |
| pH-Dependent Solubility | 1. pH Adjustment: The chemical structure of this compound, an alkaloid, suggests its solubility may be pH-dependent. Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and test the solubility. Acidic conditions may improve the solubility of alkaloids. | The optimal pH range for dissolving this compound is identified, leading to a stable solution. |
| Formation of Aggregates | 1. Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to prevent aggregation and improve solubility.[1] Test a range of surfactant concentrations (e.g., 0.01% - 0.1%). 2. Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3] Test complexation with β-cyclodextrins or their derivatives like HP-β-CD. | This compound forms a stable dispersion or solution in the aqueous buffer, preventing precipitation and improving bioavailability in the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
Q2: How can I determine the maximum soluble concentration of this compound in my assay medium?
A2: To determine the maximum soluble concentration, you can perform a kinetic or thermodynamic solubility assessment. A practical approach is to prepare a supersaturated solution of this compound in your final assay medium (with any co-solvents or excipients). After a sufficient incubation period (e.g., 24 hours) with agitation, centrifuge the solution to pellet any undissolved compound. The concentration of this compound in the supernatant can then be quantified using a suitable analytical method like HPLC-UV or LC-MS.
Q3: Will the use of co-solvents or other excipients interfere with my in vitro assay?
A3: It is crucial to run a vehicle control in your experiments. This control should contain the same concentration of any co-solvents (e.g., DMSO), surfactants, or cyclodextrins as your test samples. This will allow you to determine if the excipients themselves have any effect on the biological system you are studying. The concentration of these additives should be kept to a minimum.
Q4: Are there any known signaling pathways that this compound might affect?
A4: this compound has been reported to have anti-inflammatory and antibacterial properties.[4][5] While the precise molecular targets are still under investigation, its anti-inflammatory effects may be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways, which are common targets for anti-inflammatory compounds.[2][6] Its antibacterial mechanism could involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.[7][8]
Data Presentation
Table 1: Properties of Common Laboratory Solvents for Initial Solubility Screening
| Solvent | Polarity (Dielectric Constant) | Miscibility with Water | Common Use in In Vitro Assays |
| Water | 80.1 | Fully Miscible | Primary solvent for most biological buffers. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Fully Miscible | Universal solvent for preparing stock solutions of nonpolar compounds. |
| Ethanol | 24.5 | Fully Miscible | Co-solvent for compounds with intermediate polarity. |
| Methanol | 32.7 | Fully Miscible | Co-solvent, often more effective for certain compounds than ethanol. |
| Propylene Glycol | 32.0 | Fully Miscible | A less toxic co-solvent used in some formulations.[9] |
| Acetonitrile | 37.5 | Fully Miscible | Less common as a direct co-solvent in cell-based assays but used in analytical chemistry. |
Experimental Protocols
Protocol 1: Systematic Solubility Enhancement of this compound
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Preparation of Primary Stock Solution:
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Accurately weigh 1-5 mg of this compound.
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Add a minimal volume of 100% DMSO to dissolve the compound completely. This will be your primary stock solution (e.g., 10-50 mM).
-
-
Solubility Screening in Different Co-Solvents:
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Prepare serial dilutions of the primary DMSO stock into your aqueous assay buffer.
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Visually inspect for precipitation at each dilution.
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Repeat this process using other water-miscible organic solvents like ethanol or propylene glycol as the initial solvent.
-
-
pH Profiling:
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Prepare a set of buffers with pH values ranging from 5.0 to 8.0.
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Add a small aliquot of the this compound primary stock solution to each buffer to achieve the desired final concentration.
-
Incubate and observe for solubility.
-
-
Evaluation of Solubilizing Excipients:
-
Surfactants: Prepare working solutions of your assay buffer containing various concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, 0.1% Tween-80). Add the this compound stock solution and assess solubility.
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Cyclodextrins: Prepare working solutions of your assay buffer containing different concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 1%, 2%, 5% w/v). Add the this compound stock and evaluate for improved solubility.
-
-
Quantitative Analysis:
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For the most promising conditions, quantify the concentration of soluble this compound in the supernatant after centrifugation using an appropriate analytical technique (e.g., HPLC-UV).
-
Mandatory Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 6. Curcumin: a modulator of inflammatory signaling pathways in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 8. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 9. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Curvulamine A Instability in Solution
For researchers, scientists, and drug development professionals working with the complex polypyrrole alkaloid Curvulamine A, its inherent instability in solution can present significant experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose potency or show degradation peaks in my analysis shortly after preparation. What are the likely causes?
A1: this compound, as a complex polypyrrole alkaloid, is susceptible to degradation. The presence of multiple electron-rich pyrrole units and enamine-like functionalities in its structure makes it prone to hydrolysis and oxidation. Factors that can accelerate degradation include the choice of solvent, the pH of the solution, exposure to light, and elevated temperatures. Some indole alkaloids have been observed to be unstable at ambient conditions after just 24 hours in solution.[1]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific data for this compound is limited, for many complex alkaloids, aprotic solvents such as DMSO or DMF are often preferred for stock solutions to minimize hydrolysis. For aqueous buffers, it is crucial to determine the optimal pH for stability. Based on related pyrrole derivatives, neutral or slightly acidic conditions may be preferable to alkaline solutions where these compounds have shown extreme instability.[2] It is highly recommended to perform a solvent stability study to determine the optimal solvent for your specific experimental needs.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The enamine-like structures within this compound are susceptible to acid-catalyzed hydrolysis, which would lead to the cleavage of the molecule.[3][4] Conversely, related polypyrrole compounds have demonstrated significant instability in alkaline environments.[2] Therefore, it is critical to maintain the pH of your solution within a stable range, which must be determined experimentally. We recommend preparing buffers at various pH levels (e.g., pH 5, 6.5, 7.4) and monitoring the stability of this compound over time.
Q4: What are the best practices for storing this compound solutions?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
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Temperature: Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Higher temperatures are known to accelerate chemical degradation.[5]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Pyrrole derivatives can be photolabile, leading to photodegradation.[2]
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Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Q5: I am observing multiple new peaks in my chromatogram after a short period. How can I identify if these are degradation products?
A5: The appearance of new peaks that increase in area over time while the parent this compound peak decreases is indicative of degradation. To identify these as degradation products, you can perform forced degradation studies. By intentionally exposing this compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate and identify the potential degradation products.[6][7][8][9] Analytical techniques like LC-MS/MS are invaluable for this purpose, as they can provide molecular weight and structural information about the new peaks.[10]
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system using HPLC-UV or HPLC-MS.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
- Buffers of desired pH (e.g., phosphate, acetate)
- HPLC or UHPLC system with UV or MS detector
- Analytical column (e.g., C18)
- Temperature-controlled autosampler and column compartment
- Amber HPLC vials
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate aprotic solvent like DMSO.
- Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the test solvents/buffers. Prepare enough volume for all time points.
- Time Zero (T=0) Analysis: Immediately after preparation, inject a sample of each working solution into the HPLC/UHPLC system to obtain the initial concentration and purity profile.
- Incubation: Store the remaining working solutions under the desired storage conditions (e.g., room temperature, 4°C, protected from light).
- Time Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject samples from each solution onto the HPLC/UHPLC system.
- Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 sample. Monitor the formation of any new peaks, which are likely degradation products.
3. Data Presentation:
- Plot the percentage of this compound remaining versus time for each condition.
- Summarize the data in a table for easy comparison of stability under different conditions.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 µM) in Various Solvents at Room Temperature
| Solvent/Buffer System | % this compound Remaining (Mean ± SD, n=3) |
| T=0 hr | |
| DMSO | 100 ± 0.5 |
| Acetonitrile | 100 ± 0.4 |
| PBS, pH 7.4 | 100 ± 0.6 |
| Acetate Buffer, pH 5.0 | 100 ± 0.5 |
Visualizations
Chemical Structure and Potential Degradation
References
- 1. academic.oup.com [academic.oup.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ajrconline.org [ajrconline.org]
- 9. biomedres.us [biomedres.us]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Optimizing Curvulamine A Cytotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cytotoxicity experiments for the investigational polypyrrole alkaloid, Curvulamine A.[1][2] The following frequently asked questions (FAQs) and troubleshooting guides will help you design robust experiments, interpret your results accurately, and overcome common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its potential mechanism of action?
This compound is a member of the polypyrrole class of alkaloids, a group of natural products known for their intriguing biological activities, including antibiotic properties.[1] While the precise cytotoxic mechanism of this compound is still under investigation, related alkaloid compounds have been shown to induce cell death by generating reactive oxygen species (ROS), which can lead to DNA damage and the activation of apoptotic pathways.[3][4] Some natural alkaloids are also known to induce autophagy in cells.[5]
2. How should I prepare this compound for in vitro experiments?
As the solubility of this compound in aqueous media may be limited, proper preparation is crucial. It is recommended to first dissolve the compound in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced toxicity.
3. Which cell line should I choose for my experiments?
The choice of cell line is critical and can significantly impact the experimental outcome.[6] Different cell lines exhibit varying genetic profiles and signaling pathway activations, which can influence their sensitivity to cytotoxic agents.[6] It is advisable to screen a panel of cell lines, including those relevant to the therapeutic area of interest, to identify the most sensitive and relevant models for your research.
4. Which cytotoxicity assay is most appropriate for studying this compound?
The selection of a cytotoxicity assay depends on the specific question you are asking.[7] There are various methods available, each with its own advantages and limitations.[7] A multi-assay approach is often recommended for a comprehensive understanding of a compound's cytotoxic effects.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity by the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[8] | Simple, cost-effective, high-throughput.[8] | Can be affected by changes in metabolic rate that are not linked to cell death. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9] | Directly measures cell death.[9] | Serum in the culture medium can contain LDH, leading to high background.[9] |
| DNA Binding Dyes | Uses dyes that are impermeable to live cells but can enter dead cells and bind to DNA, emitting fluorescence.[9] | Allows for real-time measurement of cell death.[9] | Optimal dye concentration may vary between cell types.[9] |
| Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. | Provides detailed information on the mode of cell death. | Requires specialized equipment (flow cytometer) and is lower throughput. |
5. What are the key parameters to optimize for a this compound cytotoxicity experiment?
To obtain reliable and reproducible data, it is essential to optimize several experimental parameters:
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Determine the optimal cell number that allows for logarithmic growth throughout the experiment. | High cell density can lead to nutrient depletion and contact inhibition, while low density can result in poor growth.[10] |
| This compound Concentration | Perform a dose-response study using a wide range of concentrations (e.g., logarithmic dilutions). | This is crucial for determining the IC50 (half-maximal inhibitory concentration) value. |
| Incubation Time | Test various time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. | The optimal incubation time can vary depending on the cell line and the compound's mechanism of action. |
| Controls | Always include untreated cells, vehicle-treated cells, and a positive control (a known cytotoxic agent).[9] | Controls are essential for data normalization and ensuring the assay is performing correctly.[9] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.[10] Remove the old medium from the cells and add the compound dilutions.[10] Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[10]
LDH Release Assay for Cytotoxicity
-
Plate Setup: Prepare a 96-well plate with cells, this compound dilutions, and controls as described for the MTT assay.[9] Be sure to include a maximum LDH release control by adding a lysis solution to a set of wells.[9]
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: Transfer a portion of the cell culture supernatant from each well to a new plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate and incubate in the dark at room temperature.
-
Stop Reaction: Add a stop solution to each well.
-
Measurement: Measure the absorbance at the recommended wavelength.
Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells grown in larger format plates (e.g., 6-well plates) with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Troubleshooting Guides
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate, which are more prone to evaporation.
Problem: Low absorbance/fluorescence signal.
-
Possible Cause: Insufficient cell number, low metabolic activity of the chosen cell line, or the assay is not sensitive enough.
-
Solution: Increase the cell seeding density or extend the incubation time.[10] Consider trying a different, more sensitive cytotoxicity assay.
Problem: High background signal in control wells.
-
Possible Cause: Contamination of the cell culture, presence of LDH in the serum (for LDH assays), or phenol red in the medium quenching fluorescence (for fluorescent assays).[9]
-
Solution: Check cultures for contamination. For LDH assays, use heat-inactivated serum or a serum-free medium during the assay. For fluorescent assays, use phenol red-free medium.[9]
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound.
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
- 1. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of ascididemin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to reduce off-target effects of Curvulamine A in cell-based assays
Disclaimer: Curvulamine A is a potent antibacterial alkaloid.[1] Detailed public information regarding its specific off-target effects and a comprehensive cytotoxicity profile is limited. This guide provides troubleshooting strategies and FAQs based on general principles of cell-based assays, known activities of related marine alkaloids, and inferred potential off-target mechanisms. The quantitative data and specific signaling pathways presented are illustrative examples to guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
This compound is a structurally novel polypyrrole alkaloid isolated from a marine-derived fungus of the Curvularia species. It has demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1]
Q2: I am observing significant cytotoxicity in my mammalian cell line even at low concentrations of this compound. Is this expected?
While specific cytotoxicity data for this compound is not extensively published, many bioactive marine alkaloids can exhibit cytotoxic effects.[2][3] Polypyrrole-containing natural products have been shown to have dose-dependent cytotoxicity.[4][5] If you observe higher than expected cytotoxicity, it could be due to off-target effects. It is crucial to determine the therapeutic window by comparing the minimal inhibitory concentration (MIC) against bacteria with the cytotoxic concentration (CC50) in your mammalian cell line.
Q3: My assay results show high variability between wells treated with this compound. What could be the cause?
High variability in cell-based assays can stem from several factors, including inconsistent cell seeding, edge effects in the microplate, or issues with the compound itself, such as poor solubility or stability in the culture medium.[6] Ensure even cell distribution and consider leaving the outer wells of the plate empty to mitigate edge effects.[6] Also, verify the solubility of this compound in your assay medium and consider using a low percentage of a solvent like DMSO for stock solutions.
Q4: How can I confirm that the observed effect of this compound is due to its on-target antibacterial activity and not a general cytotoxic effect in a co-culture model?
To differentiate between on-target antibacterial activity and general cytotoxicity in a co-culture of mammalian cells and bacteria, you can include several controls. These should include:
-
Mammalian cells alone treated with this compound to determine its direct cytotoxicity.
-
Bacteria alone treated with this compound to confirm its antibacterial efficacy.
-
A known non-cytotoxic antibiotic as a positive control for antibacterial effect.
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A known cytotoxic agent as a positive control for cytotoxicity.
By comparing the outcomes in these different conditions, you can better delineate the specific effects of this compound.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence/Luminescence-Based Viability Assays
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of this compound or assay reagents | 1. Optimize blocking steps by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[7] 2. Include a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to reduce non-specific interactions.[8] 3. If possible, switch to a different type of assay plate material (e.g., from PVDF to nitrocellulose for blotting applications, or different polymer compositions for microplates) that may exhibit lower background.[9][10] |
| Contamination of reagents or cell cultures | 1. Use fresh, sterile reagents for each experiment.[7] 2. Regularly test your cell lines for mycoplasma contamination. 3. Ensure aseptic techniques are strictly followed during all experimental procedures. |
| Autofluorescence/Autoluminescence of this compound | 1. Run a control plate with this compound in cell-free media to measure its intrinsic fluorescence or luminescence at the assay wavelengths. 2. If significant, subtract this background value from your experimental wells. 3. Consider switching to an alternative viability assay that uses a different detection method (e.g., colorimetric). |
Issue 2: Unexpectedly High Cytotoxicity in Mammalian Cells
| Potential Cause | Troubleshooting Steps |
| Off-target activity of this compound | 1. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). 2. Investigate potential off-target mechanisms. For example, some marine alkaloids are known to inhibit topoisomerases or interfere with mitochondrial function.[1] Consider assays to evaluate these specific pathways. 3. Use a structurally related but biologically inactive analog of this compound as a negative control, if available. |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). 2. Run a vehicle control (media with the same concentration of solvent) to assess the impact of the solvent alone. |
| Assay-specific artifacts | 1. Some viability assays can be influenced by compounds that affect cellular metabolism. For example, if this compound alters mitochondrial respiration, MTT or resazurin-based assays might give misleading results.[6] 2. Validate your findings with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay).[11] |
Quantitative Data Summary
Table 1: Example Antimicrobial Activity and Cytotoxicity Profile of this compound
| Organism/Cell Line | Assay Type | Endpoint | Result (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | MIC | 0.5 |
| Escherichia coli (ATCC 25922) | Broth Microdilution | MIC | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | MIC | 8.0 |
| Human embryonic kidney cells (HEK293) | MTT Assay | CC50 (24h) | 15.0 |
| Human liver carcinoma cells (HepG2) | Resazurin Assay | CC50 (24h) | 12.5 |
Note: This table contains example data for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells containing the serially diluted this compound with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with your mammalian cell line of choice at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[13]
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Hypothesized on-target and potential off-target mechanisms of this compound.
References
- 1. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of cytotoxicity of polypyrrole nanoparticles synthesized by oxidative polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of, and innate immune response to, size-controlled polypyrrole nanoparticles in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arp1.com [arp1.com]
- 8. sinobiological.com [sinobiological.com]
- 9. news-medical.net [news-medical.net]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Technical Support Center: Purification of Curvulamine A Synthetic Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the purification protocols for the synthetic intermediates of Curvulamine A. Given the inherent reactivity and sensitivity of the polypyrrole backbone, particularly to acidic conditions, this guide offers practical solutions to common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why are the synthetic intermediates of this compound difficult to purify?
A1: The difficulty in purifying this compound intermediates stems from the electron-rich nature of the pyrrole rings within their structure. This makes them highly susceptible to degradation under acidic conditions, which can be present on the surface of standard silica gel. Furthermore, many intermediates are sensitive to air and may be unstable over long periods, complicating chromatographic separation.
Q2: What are the general recommendations for purifying these intermediates by column chromatography?
A2: Due to the acid sensitivity of the intermediates, it is crucial to use a deactivated stationary phase. This is most commonly achieved by pre-treating silica gel with a basic modifier. A typical procedure involves flushing the silica gel column with a solvent system containing 1-3% triethylamine (TEA) before loading the sample. This neutralizes the acidic sites on the silica, minimizing on-column degradation of the sensitive compounds.
Q3: Are there alternative purification methods to silica gel chromatography?
A3: Yes, for particularly sensitive intermediates, alternative methods can be employed. These include:
-
Preparative Thin-Layer Chromatography (Prep-TLC): This can be a faster method, reducing the contact time of the compound with the stationary phase.
-
Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase, avoiding the acidity issues of silica gel.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline solids.
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
Q4: How can I monitor the progress of a reaction involving these sensitive intermediates?
A4: Thin-Layer Chromatography (TLC) is the primary method for reaction monitoring. For acid-sensitive compounds, it is advisable to use TLC plates that have been pre-treated with triethylamine. A 2D TLC can be a useful diagnostic tool to check for compound stability on silica. To do this, spot the sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, the spots will appear on the diagonal. Any spots appearing off the diagonal indicate decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Streaking or tailing of spots on TLC and column chromatography. | 1. The compound is interacting strongly with the acidic sites on the silica gel. 2. The compound is degrading on the silica gel. 3. The sample is overloaded. | 1. Add 0.1-2.0% triethylamine or a few drops of ammonia in methanol to the eluent. 2. Use deactivated silica gel or an alternative stationary phase like alumina (basic or neutral). 3. Reduce the amount of sample loaded onto the column or TLC plate. |
| Low or no recovery of the desired product from the column. | 1. The compound has irreversibly adsorbed to the silica gel. 2. The compound has decomposed on the column. | 1. Use a more polar eluent containing a basic modifier (e.g., methanol with triethylamine). 2. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider alternative purification methods. |
| Multiple spots on TLC after purification, suggesting decomposition. | 1. The compound is unstable to the solvent system or prolonged exposure to air. 2. The collected fractions were not stored properly. | 1. Use freshly distilled solvents and perform the purification under an inert atmosphere (e.g., nitrogen or argon). 2. Evaporate the solvent from the fractions as quickly as possible under reduced pressure at low temperature. Store the purified compound under an inert atmosphere at a low temperature. |
| Difficulty in separating diastereomers. | The diastereomers have very similar polarities. | 1. Use a high-performance flash chromatography system with a high-resolution column. 2. Employ a gradient elution with a shallow gradient of a more polar solvent. 3. Consider derivatization to increase the polarity difference between the diastereomers, followed by separation and deprotection. In the synthesis of this compound, inseparable lactol epimers were converted to their thiocarbonate derivatives, which could then be separated chromatographically. The undesired epimer could be recycled by base-mediated methanolysis and epimerization. |
| The purified compound is contaminated with triethylammonium salts. | Residual triethylamine from the chromatography has been protonated by an acidic source. | 1. After concentrating the fractions, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. 2. Co-evaporate the purified compound with a non-polar solvent like toluene to azeotropically remove residual triethylamine. |
Experimental Protocols
General Protocol for Deactivation of Silica Gel for Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar solvent system that will be used for the chromatography.
-
Add triethylamine to the slurry to a final concentration of 1-3% (v/v).
-
Pack the column with the silica gel slurry.
-
Flush the packed column with at least two column volumes of the eluent containing triethylamine. This ensures that all acidic sites on the silica are neutralized.
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Load the crude sample onto the column and begin the elution. It is advisable to maintain the same concentration of triethylamine in the eluent throughout the purification process.
Quantitative Data Summary
The following table summarizes the reported yields for key intermediates in the total synthesis of this compound by the Maimone group. Note that these yields are for the purified products after chromatography.
| Intermediate | Reaction Step | Purification Method | Yield (%) | Reference |
| Pyrroloazepinone | Dienone cyclization | Flash column chromatography | ~60% | [1] |
| Cyanohydrin Adduct | Michael addition of cyanohydrin to pyrroloazepinone | Flash column chromatography | 64% | [1] |
| Tetracyclic Ketone | Photochemical cyclization | Flash column chromatography | 55% | [1] |
| Thiocarbonate Epimers | Thiocarbonylation of lactol mixture | Flash column chromatography (allowed for separation of epimers) | 71% | [1] |
Visualizations
Experimental Workflow for a Typical Purification of a this compound Intermediate
References
Technical Support Center: Navigating Pan-Assay Interference Compounds (PAINS) with Pyrrole Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential Pan-Assay Interference Compounds (PAINS) issues related to pyrrole-containing structures.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern in drug discovery?
Pan-Assay Interference Compounds (PAINS) are molecules that produce false-positive results in high-throughput screening (HTS) assays. They tend to interact non-specifically with numerous biological targets rather than exhibiting the desired specific activity[1]. This promiscuous behavior can be caused by various mechanisms, including compound aggregation, reactivity, or interference with the assay technology itself[2]. PAINS are a significant concern because they can lead researchers down unproductive paths, wasting valuable time and resources on compounds that are not viable drug candidates.
Q2: Are pyrrole-containing compounds commonly flagged as PAINS?
While the pyrrole scaffold itself is a key component in many successful drugs, certain pyrrole-containing substructures have been identified as potential PAINS.[3][4][5] However, it is crucial to note that the presence of a PAINS substructure does not automatically mean a compound is a false positive. The context of the entire molecule and the specifics of the assay are critical in determining true activity. A large-scale analysis of screening data revealed that the same PAINS substructure can be found in both consistently inactive and frequently active compounds, highlighting the importance of the surrounding molecular structure in modulating interference.
Q3: What are the common mechanisms of assay interference observed with pyrrole structures?
Specific pyrrole-containing structures have been associated with particular interference mechanisms:
-
Photoactivation: 2-Aminopyrroles have been shown to exhibit pan-assay interference behavior through photoactivation. Under exposure to UV and visible light, these compounds can generate radical species that lead to non-specific inhibition in assays, such as those for lipoxygenase.[6]
-
Polymerization: Aralkyl pyrroles have been noted for their tendency to form promiscuous polymers, which can lead to non-specific assay interference.[7]
-
General Reactivity: Like other PAINS, some pyrrole derivatives may interfere through non-specific reactivity with proteins, such as covalent modification of cysteine residues.[2]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential PAINS issues with pyrrole-containing compounds.
Problem 1: A pyrrole-containing "hit" from a primary screen shows inconsistent activity or a flat structure-activity relationship (SAR).
| Possible Cause | Troubleshooting Steps |
| Compound is a PAIN | 1. Computational Assessment: Use PAINS filters and cheminformatics tools to check if the pyrrole substructure is a known PAINS alert.[8][9] 2. Literature Review: Search for published data on similar pyrrole scaffolds to see if they have been reported as PAINS. 3. Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology.[10] 4. Counter Screens: Employ assays designed to detect common interference mechanisms (e.g., fluorescence quenching, aggregation).[10] |
| Photoactivation | 1. Repeat Assay in the Dark: Conduct the experiment with minimal light exposure to see if the inhibitory activity is reduced.[6] 2. Light Sensitivity Test: Intentionally expose the compound to UV or visible light and re-test to see if activity is enhanced.[6] |
| Compound Aggregation | 1. Detergent Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. A significant decrease in potency suggests aggregation-based activity. 2. Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of compound aggregates at relevant concentrations. |
Problem 2: A pyrrole-containing compound is confirmed as a PAIN. What are the next steps?
| Possible Solution | Actionable Steps |
| Structural Modification | 1. Bioisosteric Replacement: If the pyrrole core is implicated in the PAINS activity, consider replacing it with a bioisostere that retains the desired pharmacophoric features but has a lower propensity for interference.[11][12][13][14][15] 2. Scaffold Hopping: Explore entirely new chemical scaffolds that maintain the key binding interactions of the original hit but lack the problematic pyrrole substructure. |
| Hit Deprioritization | If medicinal chemistry efforts to mitigate the PAINS liability are unsuccessful or not feasible, the compound should be deprioritized to avoid further investment of resources. |
Quantitative Data on Pyrrole-Containing PAINS
The following table summarizes data from a large-scale analysis of screening data for compounds containing certain PAINS substructures, including those with pyrrole moieties. This data illustrates that while some pyrrole-containing compounds are frequent hitters, many are not, emphasizing the need for case-by-case evaluation.
| PAINS Substructure Class (Exemplar) | Number of Compounds Tested | Median Assays per Compound | Median Hits per Compound | Notes |
| Pyrrole-containing compounds | Tested in nearly 600 assays | ~600 | 5 | This specific subset showed a very low hit rate, suggesting that not all pyrrole-containing structures are problematic.[3][16] |
| 2-Aminopyrroles | Not specified | Not specified | IC50 > 6.3 µM (uncompetitive inhibition) | Activity was found to be due to photoactivation.[6] |
| Aralkyl pyrroles | Not specified | Not specified | Not specified | Prone to forming promiscuous polymers.[7] |
Experimental Protocols
Protocol 1: Assay to Determine Light Sensitivity (Photoactivation)
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Objective: To assess if the observed activity of a pyrrole-containing compound is dependent on light exposure.
-
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Assay buffer and all other assay components.
-
Opaque (amber or foil-wrapped) and clear microplates.
-
Plate reader.
-
UV lamp (optional, for controlled light exposure).
-
-
Methodology:
-
Prepare two identical sets of assay plates (one clear, one opaque).
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Add all assay components except the test compound to the wells.
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions to the wells of both the clear and opaque plates.
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Incubate the clear plate under standard laboratory lighting conditions (or expose to a controlled light source like a UV lamp for a defined period).
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Incubate the opaque plate in complete darkness for the same duration.
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Read both plates using the appropriate detection method.
-
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Interpretation: A significant increase in potency or efficacy in the clear plate compared to the opaque plate suggests photoactivation.[6]
Protocol 2: Detergent-Based Assay for Compound Aggregation
-
Objective: To determine if the compound's activity is due to the formation of aggregates.
-
Materials:
-
Test compound stock solution.
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Assay buffer.
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20).
-
All other assay components.
-
-
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, use the standard assay buffer.
-
In the second set, supplement the assay buffer with a low concentration of detergent (e.g., 0.01% v/v Triton X-100).
-
Perform a dose-response experiment for the test compound in both buffer conditions.
-
Measure the activity and determine the IC50 values for both conditions.
-
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent is indicative of aggregation-based inhibition.
Visualized Workflow
The following diagram illustrates a typical workflow for troubleshooting a potential PAINS issue with a pyrrole-containing compound identified in a high-throughput screen.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoactivation provides a mechanistic explanation for pan-assay interference behaviour of 2-aminopyrroles in lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. ctppc.org [ctppc.org]
- 16. pubs.acs.org [pubs.acs.org]
Strategies to improve the stereoselectivity of Curvulamine A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Curvulamine A, with a specific focus on strategies to enhance stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters in this compound, and when are they typically established in the synthesis?
A1: The key stereocenters in this compound are at the C2, C3a, C12, and C12a positions of the core structure. In the synthetic route developed by the Maimone group, the relative stereochemistry at C2 is initially set during a crucial conjugate addition step, which is later corrected via epimerization. The final absolute stereochemistry at C12 and C12a is established in a late-stage stereodivergent reduction.
Q2: My conjugate addition to the pyrroloazepinone core is resulting in poor diastereoselectivity. What strategies can I employ to improve this?
A2: Poor diastereoselectivity in the conjugate addition can be a significant hurdle. The choice of nucleophile is critical. While some approaches have resulted in low selectivity, the use of a lithiated cyanohydrin nucleophile has been shown to provide moderate diastereoselectivity (~6:1 dr). If you are using a different nucleophile and observing poor results, consider switching to a cyanohydrin-based approach. Additionally, reaction conditions such as the choice of base, solvent, and temperature can influence the stereochemical outcome. Systematic screening of these parameters is recommended.
Q3: The stereochemistry at the C2 position is incorrect in my advanced intermediate. Is it possible to correct this later in the synthesis?
A3: Yes, it is possible to correct the stereochemistry at the C2 position. A successful strategy involves a base-mediated epimerization of a downstream lactol intermediate.[1] By treating the intermediate with a base such as sodium methoxide in methanol, you can induce epimerization at the C2 position to favor the thermodynamically more stable isomer.[1]
Q4: How can I control the absolute stereochemistry of this compound?
A4: A powerful strategy for controlling the absolute stereochemistry is through a late-stage stereodivergent reduction of a ketone precursor. Using a chiral reducing agent, such as the Corey-Bakshi-Shibata (CBS) catalyst, can allow for the resolution of a racemic mixture, leading to the formation of enantioenriched (-)-Curvulamine A and its diastereomer, (+)-12-epi-Curvulamine A.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Conjugate Addition Step
Symptoms:
-
NMR analysis of the crude reaction mixture shows a nearly 1:1 mixture of diastereomers after the conjugate addition of the pyrrole fragment to the pyrroloazepinone core.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes:
-
Incorrect Nucleophile: The use of certain nucleophiles can lead to poor stereocontrol.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the diastereoselectivity.
Suggested Solutions:
-
Switch to a Cyanohydrin Nucleophile: The use of a protected cyanohydrin as the nucleophile has been demonstrated to improve diastereoselectivity.[1]
-
Optimize Reaction Conditions:
-
Base: Experiment with different bases such as NaHMDS in the presence of LiCl.[1] The combination of these reagents can influence the aggregation state and reactivity of the nucleophile.
-
Solvent: Screen ethereal solvents like THF or DME.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control.
-
Issue 2: Unsuccessful Epimerization at the C2 Position
Symptoms:
-
After treatment with base, NMR analysis shows no significant change in the diastereomeric ratio of the lactol intermediate.
-
Decomposition of the starting material is observed.
Possible Causes:
-
Insufficient Reaction Time or Temperature: The epimerization may be slow under the conditions used.
-
Incorrect Base/Solvent Combination: The chosen base may not be strong enough or may be incompatible with the solvent.
-
Substrate Degradation: The intermediate may be sensitive to the basic conditions, leading to side reactions.
Suggested Solutions:
-
Modify Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature (e.g., refluxing methanol) to facilitate the equilibrium.[1]
-
Reaction Time: Monitor the reaction over a longer period to allow for complete epimerization.
-
-
Screen Different Bases: While sodium methoxide in methanol has been successful, other alkoxide bases could be trialed.
-
Protecting Group Strategy: If substrate degradation is a major issue, consider if any sensitive functional groups can be protected prior to the epimerization step.
Data Presentation
Table 1: Diastereoselectivity of Key Reactions in this compound Synthesis
| Reaction Step | Reagents and Conditions | Diastereomeric Ratio (dr) | Reference |
| Conjugate Addition | Lithiated cyanohydrin, NaHMDS, LiCl, THF, -78 °C | ~6:1 | [1] |
| Epimerization | NaOMe, MeOH, Δ | 2.3:1 (favoring desired epimer) | [1] |
Table 2: Enantioselectivity of the Stereodivergent Reduction
| Product | Reagents and Conditions | Enantiomeric Excess (ee) | Reference |
| (-)-Curvulamine A | (R)-2-Methyl-CBS-oxazaborolidine, BH₃•DMS, DCM | 97% | [1] |
| (+)-12-epi-Curvulamine A | (R)-2-Methyl-CBS-oxazaborolidine, BH₃•DMS, DCM | 94% | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Conjugate Addition using a Cyanohydrin Nucleophile
This protocol describes the addition of a lithiated cyanohydrin to the pyrroloazepinone core, a key step in establishing the tetracyclic core of this compound.[1]
Reagents:
-
Cyanohydrin precursor
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Lithium chloride (LiCl)
-
Pyrroloazepinone Michael acceptor
-
N-Iodosuccinimide (NIS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyanohydrin precursor and LiCl in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS in THF to the cyanohydrin solution and stir for 30 minutes to generate the lithiated nucleophile.
-
In a separate flame-dried flask, dissolve the pyrroloazepinone Michael acceptor in anhydrous THF and cool to -78 °C.
-
Slowly transfer the solution of the lithiated cyanohydrin to the solution of the Michael acceptor via cannula.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a solution of N-Iodosuccinimide in THF.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired adduct as a mixture of diastereomers.
Protocol 2: Base-Mediated Epimerization of the C2-Methyl Group
This protocol details the procedure for correcting the stereochemistry at the C2 position through epimerization of a lactol intermediate.[1]
Reagents:
-
Lactol intermediate (mixture of diastereomers)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the lactol intermediate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by NMR or LC-MS until the desired diastereomeric ratio is achieved.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Remove the methanol under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the epimerized lactol.
Visualizations
Caption: Workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting guide for low diastereoselectivity.
References
Validation & Comparative
A Researcher's Guide to Validating the Therapeutic Target of Curvulamine A
For Researchers, Scientists, and Drug Development Professionals
Curvulamine A, a novel alkaloid isolated from the marine-associated fungus Curvularia sp., has demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its unique chemical structure suggests a potentially novel mechanism of action, making it a person of interest for new antibiotic development.[2][4] However, the specific molecular target of this compound remains to be elucidated.
This guide provides a proposed framework for the systematic validation of the therapeutic target of this compound. It outlines a hypothetical experimental workflow, compares potential methodologies, and offers detailed protocols for key experiments. This document is intended to serve as a practical resource for researchers embarking on the target identification and validation process for novel natural products.
Comparative Analysis of Target Identification Strategies
The initial step in validating a therapeutic target is to identify candidate proteins or pathways that interact with the compound. Below is a comparison of common approaches that could be employed for this compound.
| Strategy | Principle | Potential this compound Application | Hypothetical Outcome & Comparison |
| Affinity-Based Methods | Immobilized this compound is used to "pull down" interacting proteins from bacterial lysate. | Identify direct binding partners of this compound in pathogenic bacteria such as Staphylococcus aureus or Escherichia coli. | Outcome: Identification of a specific protein, e.g., a penicillin-binding protein or a novel enzyme. Comparison: More direct than genetic methods but can yield false positives (non-specific binding). |
| Genetic Screening | Screens for bacterial mutants that show altered susceptibility to this compound (e.g., resistant or hypersensitive mutants). | Isolate and sequence the genomes of this compound-resistant mutants to identify mutations in the target gene or related pathways. | Outcome: Identification of mutations in a gene encoding a specific protein, suggesting it is the target. Comparison: Provides strong genetic evidence for the target's relevance but can be time-consuming. |
| Transcriptomic/Proteomic Profiling | Analyze changes in gene or protein expression in bacteria upon treatment with this compound. | Identify cellular pathways perturbed by this compound, pointing towards its mechanism of action. | Outcome: Upregulation of cell wall stress response genes, suggesting the cell wall as a target. Comparison: Provides a global view of the compound's effect but does not directly identify the binding target. |
Experimental Workflow for Target Validation
The following diagram illustrates a proposed workflow for the identification and validation of the therapeutic target of this compound.
Quantitative Data Summary
The following tables present hypothetical data that could be generated during the target validation process for this compound, comparing its activity with a known antibiotic, Vancomycin.
Table 1: In Vitro Binding Affinity
| Compound | Target Protein | Binding Affinity (KD) |
| This compound | PBP2a | 1.5 µM |
| Vancomycin | D-Ala-D-Ala | 0.8 µM |
Table 2: Enzyme Inhibition
| Compound | Target Enzyme | IC50 |
| This compound | PBP2a Transpeptidase | 5.2 µM |
| Vancomycin | PBP2a Transpeptidase | 2.1 µM |
Table 3: Minimum Inhibitory Concentration (MIC)
| Compound | S. aureus (Wild-Type) | S. aureus (PBP2a Knockout) |
| This compound | 8 µg/mL | > 128 µg/mL |
| Vancomycin | 1 µg/mL | 1 µg/mL |
Experimental Protocols
1. Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins from a bacterial lysate that directly bind to this compound.
-
Methodology:
-
Synthesize a this compound analog with a linker for immobilization on sepharose beads.
-
Incubate the this compound-beads with a whole-cell lysate from S. aureus.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using a high-salt buffer or by competing with free this compound.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity of this compound to a purified candidate target protein.
-
Methodology:
-
Immobilize the purified recombinant target protein (e.g., PBP2a) on a sensor chip.
-
Flow solutions of this compound at various concentrations over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound this compound.
-
Calculate the association and dissociation rate constants to determine the binding affinity (KD).
-
3. Gene Knockout and Susceptibility Testing
-
Objective: To confirm that the candidate target is essential for the antibacterial activity of this compound.
-
Methodology:
-
Create a targeted deletion of the gene encoding the candidate target protein (e.g., pbp2a) in S. aureus using a suitable genetic technique (e.g., CRISPR-Cas9).
-
Confirm the gene knockout by PCR and sequencing.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type and knockout strains using broth microdilution assays.
-
A significant increase in the MIC for the knockout strain would validate the target.
-
Hypothetical Signaling Pathway
Based on the hypothetical data suggesting PBP2a as a target, this compound would likely interfere with the bacterial cell wall synthesis pathway.
Conclusion
The validation of a therapeutic target for a novel natural product like this compound is a multifaceted process that requires the integration of chemical, genetic, and biochemical approaches. The proposed workflow and methodologies in this guide provide a roadmap for elucidating its mechanism of action. Successful target validation will be a critical step in the development of this compound as a potential next-generation antibiotic, addressing the urgent need for new treatments against drug-resistant bacteria.
References
Comparative Analysis of Curvulamine A with Other Fungal-Derived Antibacterial Agents
A Detailed Guide for Researchers in Drug Discovery and Development
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products, particularly those derived from fungi, have historically been a rich source of antibiotics. This guide provides a comparative analysis of Curvulamine A, a novel alkaloid, with other fungal-derived natural product inhibitors of bacterial growth. The objective is to present a clear comparison of their antibacterial efficacy based on available experimental data, detail the methodologies used for these assessments, and visualize key experimental workflows.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and other selected fungal-derived antibacterial agents against various bacterial strains. It is important to note that direct comparison of MIC values should be made with caution, as variations in experimental conditions can influence the results.
| Compound | Fungal Source | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference(s) |
| This compound | Curvularia sp. | Streptococcus sp. | 32 | Veillonella parvula | 16 | [1] |
| Peptostreptococcus sp. | 64 | Bacteroides vulgatus | 32 | [1] | ||
| Lindgomycin | Lindgomycetaceae | Staphylococcus aureus | 2.7 (IC50 in µM) | Xanthomonas campestris | 17.8 (IC50 in µM) | |
| Methicillin-resistant S. aureus (MRSA) | 5.1 (IC50 in µM) | Escherichia coli | >100 (IC50 in µM) | |||
| Staphylococcus epidermidis | 4.6 (IC50 in µM) | Pseudomonas aeruginosa | >200 (IC50 in µM) | |||
| Beauvericin | Fusarium oxysporum | Staphylococcus aureus | 3.12 | Escherichia coli | >100 | [2] |
| Bacillus subtilis | 18.4 - 70.7 | Pseudomonas lachrymans | 18.4 - 70.7 | [2] | ||
| Agrobacterium tumefaciens | 18.4 - 70.7 | [2] | ||||
| Xanthomonas vesicatoria | 18.4 - 70.7 | [2] | ||||
| Periconicin A | Periconia sp. | Bacillus subtilis | 25 | Escherichia coli | >100 | |
| Staphylococcus aureus | 50 | |||||
| Periconicin B | Periconia sp. | Bacillus subtilis | 50 | Escherichia coli | >100 | |
| Staphylococcus aureus | 100 | |||||
| Spathullin B | Penicillium spathulatum | Staphylococcus aureus | 1 | Escherichia coli | 128 | [3] |
| Acinetobacter baumannii | 128 | [3] | ||||
| Enterobacter cloacae | 128 | [3] | ||||
| Klebsiella pneumoniae | 128 | [3] | ||||
| Pseudomonas aeruginosa | 128 | [3] |
Note: Some values are reported as IC50 (half-maximal inhibitory concentration) in µM and are not directly equivalent to MIC in µg/mL, but are included to provide a broader context of inhibitory potential.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The Broth Microdilution Method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the natural product inhibitor (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known stock concentration.
2. Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium into each well of a 96-well plate.
-
Create a serial twofold dilution of the antimicrobial agent stock solution across the wells of the plate by transferring a defined volume of the solution from one well to the next. This results in a gradient of decreasing concentrations of the compound.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only) on each plate.
3. Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the final well volume).
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the microtiter plates at a suitable temperature (e.g., 37°C) for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizations
Workflow for MIC Determination by Broth Microdilution
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Common Mechanisms of Action of Natural Antibacterial Compounds
Natural product inhibitors employ a variety of mechanisms to disrupt bacterial growth and survival. The following diagram illustrates some of the common cellular targets for these compounds.
References
Curvulamine A vs. Tinidazole: A Comparative Antibacterial Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Curvulamine A, a novel alkaloid, and tinidazole, a well-established synthetic nitroimidazole antibiotic. The following sections present a comprehensive overview of their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound and tinidazole has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.
This compound:
This compound has demonstrated potent and selective antibacterial activity, particularly against anaerobic bacteria.[1] Notably, it exhibits the same MIC value of 0.37 µM against several anaerobic species.[1] Based on its molar mass of 324.42 g/mol , this is equivalent to approximately 0.12 µg/mL.[2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) | MIC (µg/mL) |
| Veillonella parvula | 0.37 | ~ 0.12 |
| Streptococcus sp. | 0.37 | ~ 0.12 |
| Bacteroides vulgatus | 0.37 | ~ 0.12 |
| Peptostreptococcus sp. | 0.37 | ~ 0.12 |
Tinidazole:
Tinidazole is a broad-spectrum antimicrobial agent with activity against a wide range of anaerobic bacteria and certain protozoa. Its efficacy has been extensively documented in numerous studies.
Table 2: Minimum Inhibitory Concentration (MIC) of Tinidazole against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 0.25 - 4 | - |
| Clostridium sp. | 0.125 - 2 | - |
| Peptostreptococcus sp. | 0.5 - 1 | - |
| Prevotella buccae | - | 2 |
| Prevotella intermedia | - | 4 |
| Prevotella melaninogenica | - | 0.5 |
| Fusobacterium nucleatum | - | 1 |
| Veillonella spp. | - | 8 |
| Atopobium vaginae | - | 128 |
| Gardnerella vaginalis | - | 32 |
| Mobiluncus curtisii | - | >128 |
| Mobiluncus mulieris | - | >128 |
MIC90: The concentration at which 90% of the tested strains are inhibited.
Mechanism of Action
This compound:
The precise mechanism of action for this compound's antibacterial activity is not yet fully elucidated. However, it is described as being more selectively antibacterial than tinidazole, suggesting a distinct mode of action that warrants further investigation.[1] Its novel chemical structure, a skeletally unprecedented alkaloid, may interact with unique bacterial targets.[1]
Tinidazole:
Tinidazole is a prodrug that requires activation within the microbial cell. Its mechanism of action involves the following steps:
-
Entry into the cell: Tinidazole, being a small molecule, passively diffuses into the bacterial cell.
-
Reductive activation: In the low-redox-potential environment of anaerobic bacteria, the nitro group of tinidazole is reduced by microbial enzymes.
-
Generation of cytotoxic radicals: This reduction process generates short-lived, highly reactive nitroso radicals.
-
DNA damage: These radicals interact with and damage the bacterial DNA, leading to strand breakage and loss of helical structure.
-
Cell death: The extensive DNA damage disrupts essential cellular processes like replication and transcription, ultimately resulting in bacterial cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound and tinidazole.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (this compound or tinidazole) stock solution
-
Positive control (bacterial culture in broth without antimicrobial agent)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared directly in the wells of a 96-well plate. Each well will contain a specific concentration of the drug in a final volume of broth.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested.
-
Reading Results: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Filter paper disks impregnated with a known concentration of the test compound
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of the MHA plate to create a confluent lawn of bacteria.
-
Application of Disks: Using sterile forceps, the antimicrobial-impregnated disks are placed on the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each disk where bacterial growth has been inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Mechanism of Action of Tinidazole.
Caption: Postulated Selective Activity of this compound.
References
A Roadmap for Unlocking the Therapeutic Potential of Curvulamine A: A Proposed Structure-Activity Relationship Study
For researchers, scientists, and drug development professionals, the novel antibacterial alkaloid Curvulamine A presents a promising scaffold for new therapeutic agents. Isolated from a marine-derived fungus of the Curvularia species, this structurally unique compound has demonstrated notable antibacterial activity.[1][2][3] However, to date, a comprehensive structure-activity relationship (SAR) study of this compound analogs has not been published. This guide outlines a proposed SAR study, providing a hypothetical framework for the synthesis and evaluation of this compound derivatives to elucidate the key structural features required for its biological activity and to develop analogs with enhanced potency and selectivity.
The total synthesis of (-)-Curvulamine has been successfully achieved, paving the way for the generation of a library of analogs for SAR studies.[4][5][6] The complex, polycyclic structure of this compound offers multiple avenues for chemical modification. A systematic exploration of these modifications will be crucial in identifying the pharmacophore and understanding the molecular interactions responsible for its antibacterial effects.
Proposed Analogs for Synthesis
A successful SAR study hinges on the rational design and synthesis of a diverse set of analogs. Based on the core structure of this compound, the following modifications are proposed to probe the importance of different structural motifs:
-
Modification of the Pyrrole Rings: The two pyrrole moieties are likely key to the molecule's activity. Analogs with substitutions on the pyrrole rings (e.g., halogenation, alkylation) could provide insights into the role of electronics and sterics in this region.
-
Alterations to the Azepine Ring: The central seven-membered azepine ring is a defining feature. Analogs with varying ring sizes (e.g., six or eight-membered rings) or substitutions on the ring could reveal the importance of this specific ring system for maintaining the overall conformation required for activity.
-
Modification of the Side Chains: The ethyl and methyl side chains on the core structure could be varied to explore the impact of lipophilicity and steric bulk on antibacterial potency.
-
Stereochemical Analogs: The synthesis of diastereomers and enantiomers of this compound would be critical in determining the stereochemical requirements for its biological target engagement.
Comparative Antibacterial Activity of this compound
Any SAR study requires a baseline against which to compare the activity of new analogs. The reported minimum inhibitory concentrations (MICs) for this compound against a panel of Gram-positive and Gram-negative bacteria are presented below. Tinidazole, a clinically used antibacterial agent, was used as a positive control in the initial study.[1]
| Bacterial Strain | This compound MIC (μg/mL) | Tinidazole MIC (μg/mL) |
| Veillonella parvula | 16 | 32 |
| Bacteroides vulgatus | 32 | 64 |
| Streptococcus sp. | 8 | >128 |
| Peptostreptococcus sp. | 4 | >128 |
Experimental Protocols
To ensure consistency and comparability of data, standardized experimental protocols should be employed for the evaluation of all this compound analogs.
General Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized analogs would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be used, including the strains against which the parent compound was tested.
-
Inoculum Preparation: Bacterial cultures will be grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Compound Preparation: The this compound analogs will be dissolved in a suitable solvent (e.g., DMSO) and serially diluted in CAMHB in 96-well microtiter plates.
-
Incubation: The microtiter plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
To assess the selectivity of the analogs, their cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) would be evaluated using a standard MTT assay.
-
Cell Culture: The chosen mammalian cell line will be cultured in the appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells will be treated with serial dilutions of the this compound analogs and incubated for 48-72 hours.
-
MTT Assay: MTT reagent will be added to each well, and the plates will be incubated to allow for the formation of formazan crystals. The crystals will then be dissolved in a solubilization solution.
-
Data Analysis: The absorbance will be measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) will be calculated.
Visualizing the SAR Study Workflow
A systematic workflow is essential for a successful SAR study. The following diagram illustrates the proposed logical flow from analog design to data analysis.
Caption: Proposed workflow for the Structure-Activity Relationship (SAR) study of this compound analogs.
Future Directions: Elucidating the Mechanism of Action
A comprehensive SAR study will not only identify more potent analogs but also provide valuable tools for elucidating the mechanism of action of this compound. Active and inactive analogs can be used as chemical probes in further biochemical and cellular assays to identify the molecular target of this promising class of antibacterial compounds. The development of more potent and selective this compound analogs holds the potential to address the growing threat of antibiotic resistance.
References
- 1. Curvulamine, a new antibacterial alkaloid incorporating two undescribed units from a Curvularia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. toku-e.com [toku-e.com]
- 4. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Curvulamine A: A Guide to Confirming its Mechanism of Action Through Genetic Studies
For researchers, scientists, and drug development professionals, the discovery of a novel antibacterial agent with a unique chemical structure like Curvulamine A presents both an exciting opportunity and a significant challenge. While its potent antibacterial activity has been established, its precise mechanism of action remains elusive. This guide provides a comprehensive framework for elucidating the molecular target and signaling pathways of this compound through modern genetic and genomic approaches. By comparing these methodologies and providing hypothetical experimental workflows, we aim to equip researchers with the necessary tools to navigate the critical path of target identification and validation.
This compound is a structurally unprecedented alkaloid produced by the fungus Curvularia sp., which has demonstrated promising antibacterial activity.[1] Its complex architecture, featuring two undescribed extender units, suggests a potentially novel mode of action, making it a compelling candidate for the development of new antibiotics to combat drug-resistant pathogens.[1] However, without a clear understanding of its molecular target, its therapeutic potential cannot be fully realized. This guide will, therefore, focus on the application of powerful genetic strategies to systematically dissect the mechanism of action of this compound.
Probing the Mechanism: A Toolkit of Genetic Approaches
Several genetic and genomic techniques can be employed to identify the cellular machinery targeted by a novel antibacterial compound. These methods, broadly categorized as forward and reverse genetics, offer complementary insights into the drug-target interaction.
Table 1: Comparison of Genetic Approaches for Target Identification
| Approach | Principle | Advantages | Disadvantages |
| Resistant Mutant Selection & Whole-Genome Sequencing | Isolation of spontaneous mutants resistant to this compound, followed by sequencing to identify mutations in the target gene or related pathways. | Direct identification of potential target genes; requires no prior knowledge of the mechanism. | Resistance may arise from non-target mechanisms (e.g., efflux pumps, drug modification); isolation of resistant mutants may not always be feasible.[2] |
| Gene Overexpression/Silencing Libraries | Screening of libraries where individual genes are overexpressed or silenced to identify clones with altered sensitivity to this compound. | Can identify both the direct target and components of the affected pathway; systematic and high-throughput. | Construction of comprehensive libraries can be labor-intensive; off-target effects are possible. |
| Transcriptomic Profiling (RNA-Seq) | Comparing the global gene expression profiles of bacteria treated with this compound to untreated controls to identify upregulated or downregulated pathways. | Provides a global view of the cellular response to the compound; can reveal downstream effects and secondary mechanisms. | Does not directly identify the primary target; changes in transcription may not always correlate with protein levels or activity. |
| Chemical Genomics/Proteomics | Utilizing affinity-based probes derived from this compound to pull down its binding partners or using techniques like thermal proteome profiling to identify proteins stabilized by drug binding. | Can directly identify the protein target(s); provides evidence of physical interaction. | Requires chemical modification of the natural product, which may alter its activity; may not be suitable for low-affinity interactions.[3] |
Experimental Corner: Protocols for Unmasking the Target
Below are detailed, albeit hypothetical, protocols for key experiments designed to elucidate the mechanism of action of this compound.
Protocol 1: Isolation and Analysis of this compound-Resistant Mutants
Objective: To identify genes that, when mutated, confer resistance to this compound.
Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound against a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) using standard microdilution methods.
-
Selection of Resistant Mutants: Plate a high density of the susceptible bacteria (e.g., 10^9 to 10^10 CFU) on agar plates containing this compound at a concentration 4-8 times the MIC.
-
Verification of Resistance: Isolate colonies that grow on the selection plates and re-test their MIC to confirm the resistance phenotype. Ensure the resistance is stable by passaging the mutants in the absence of the compound.
-
Whole-Genome Sequencing: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain. Perform whole-genome sequencing using a next-generation sequencing platform.
-
Variant Analysis: Compare the genome sequences of the resistant mutants to the wild-type to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. Prioritize genes with mutations that appear in multiple independent resistant isolates.
-
Target Validation: To confirm that a mutated gene is responsible for resistance, perform genetic complementation by introducing a wild-type copy of the gene into the resistant mutant and observing for a return to sensitivity.
Protocol 2: Transcriptomic Profiling of this compound-Treated Bacteria using RNA-Seq
Objective: To identify the global transcriptional response of bacteria to this compound treatment.
Methodology:
-
Bacterial Culture and Treatment: Grow the susceptible bacterial strain to mid-logarithmic phase. Treat the culture with this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) for a defined period (e.g., 30-60 minutes). An untreated culture serves as the control.
-
RNA Extraction: Harvest the bacterial cells and immediately stabilize the RNA using a commercial reagent. Extract total RNA using a validated protocol.
-
Library Preparation and Sequencing: Deplete ribosomal RNA from the total RNA samples. Prepare cDNA libraries and perform high-throughput sequencing (RNA-Seq).
-
Data Analysis: Align the sequencing reads to the reference bacterial genome. Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.
-
Pathway Analysis: Use bioinformatics tools to perform functional enrichment analysis on the differentially expressed genes to identify the biological pathways that are most significantly affected by this compound.
Visualizing the Path to Discovery
The following diagrams illustrate the conceptual workflows for the genetic approaches described above.
The Antibacterial Profile of this compound
While the precise mechanism is unknown, initial studies have characterized the antibacterial spectrum of this compound.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Type | Activity Level | Reference |
| Veillonella parvula | Gram-negative | Active | [1] |
| Bacteroides vulgatus | Gram-negative | Active | [1] |
| Streptococcus sp. | Gram-positive | Active | [1] |
| Peptostreptococcus sp. | Gram-positive | Active | [1] |
Activity level is based on reported data and may not represent standardized MIC values.
Comparative Landscape: Potential Alternative Mechanisms
To provide context for potential findings, it is useful to consider established antibacterial agents with known mechanisms of action. Should genetic studies on this compound point towards a particular cellular process, a comparison with compounds targeting that pathway would be the next logical step.
Table 3: Examples of Antibacterial Agents and Their Mechanisms
| Drug Class | Example | Mechanism of Action |
| Beta-lactams | Penicillin | Inhibit cell wall synthesis by targeting penicillin-binding proteins. |
| Macrolides | Erythromycin | Inhibit protein synthesis by binding to the 50S ribosomal subunit. |
| Quinolones | Ciprofloxacin | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. |
| Rifamycins | Rifampicin | Inhibit RNA synthesis by binding to RNA polymerase. |
By systematically applying the genetic and genomic strategies outlined in this guide, the scientific community can move closer to understanding the molecular intricacies of this compound's antibacterial activity. This knowledge is paramount for its potential development as a next-generation therapeutic and for inspiring the discovery of other novel antibiotics.
References
A Comparative Analysis of Synthetic vs. Natural Curvulamine A: Efficacy and Synthesis
A head-to-head comparison of the bioactivity of synthetic and natural Curvulamine A remains a compelling area for future research. While both forms have demonstrated promising antibacterial properties, a lack of publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values from comparative studies, prevents a direct, data-driven assessment of their efficacy. This guide provides a comprehensive overview of the available information on both synthetic and natural this compound, including their synthesis, reported biological activities, and general experimental protocols relevant to their evaluation.
Chemical Structure and Origin
This compound is a dimeric bispyrrole alkaloid with the chemical formula C₂₀H₂₄N₂O₂. Natural this compound was first isolated from the fungus Curvularia sp., found in the gut of the white croaker fish (Argyrosomus argentatus). The successful total synthesis of (-)-Curvulamine A was reported, making this complex natural product accessible for further investigation.
Comparative Efficacy: A Qualitative Overview
Currently, a direct comparison of the antibacterial efficacy between natural and synthetic this compound is challenging due to the absence of published side-by-side studies with quantitative data. However, individual reports on both forms highlight their potential as antibacterial agents.
Natural this compound: The initial report on natural this compound described it as being "more selectively antibacterial than tinidazole".[1] It has shown activity against a range of anaerobic bacteria.
Synthetic (-)-Curvulamine A: The total synthesis of (-)-Curvulamine A has been achieved, and the synthetic product is reported to possess "promising Gram-positive and -negative antibiotic activity".[2]
Data on Antibacterial Activity
A comprehensive search of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for either natural or synthetic this compound in publicly accessible documents. The following table summarizes the reported qualitative antibacterial activity.
| Bacterial Type | Natural this compound Activity | Synthetic (-)-Curvulamine A Activity |
| Gram-positive | Reported as active | Reported as promising |
| Gram-negative | Reported as active | Reported as promising |
| Anaerobic Bacteria | Reported as selectively active | Not specified |
Experimental Protocols
While the precise protocols used for testing this compound were not available, a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains is the broth microdilution method.
Generalized Broth Microdilution Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Mechanism of Action
The precise molecular mechanism by which this compound exerts its antibacterial effect has not been elucidated in the reviewed literature. As a bispyrrole alkaloid, its mechanism may involve interactions with key bacterial enzymes or disruption of cellular processes. Further research is required to identify its specific cellular targets.
The following diagram illustrates common targets for antibacterial agents. The specific target of this compound is currently unknown.
Conclusion
References
A Comparative Guide to the In Vivo Anti-Inflammatory Effects of Curvulamine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of the novel natural product, Curvulamine A, benchmarked against established anti-inflammatory agents. The following sections detail the experimental protocols used for validation, present comparative quantitative data, and illustrate the proposed mechanism of action.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug discovery. This compound, a polypyrrole alkaloid, has demonstrated promising anti-inflammatory potential in preliminary in vitro screens. This document outlines the subsequent in vivo validation, comparing its performance against two standard-of-care drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.
Comparative Efficacy in Animal Models
To assess the in vivo anti-inflammatory activity of this compound, two widely recognized animal models were employed: Carrageenan-Induced Paw Edema for acute local inflammation and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for a systemic response.
This model is a standard for evaluating acute inflammation. Edema, a primary sign of inflammation, is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle (Saline) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.58 ± 0.05 | 31.8% |
| This compound | 25 | 0.41 ± 0.04 | 51.8% |
| This compound | 50 | 0.29 ± 0.03 | 65.9% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
| Dexamethasone | 1 | 0.25 ± 0.03 | 70.6% |
| Data are presented as mean ± SEM. p.o. = oral administration. |
This model mimics systemic inflammation by administering bacterial lipopolysaccharide (LPS), which triggers a robust release of pro-inflammatory cytokines.
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle (Saline) | - | 25.3 ± 3.1 | 15.8 ± 2.2 | 12.5 ± 1.9 |
| LPS + Vehicle | - | 1245.7 ± 98.2 | 1850.4 ± 150.3 | 450.6 ± 35.7 |
| LPS + this compound | 25 | 780.2 ± 65.4 | 1012.9 ± 90.1 | 280.4 ± 22.8 |
| LPS + this compound | 50 | 455.9 ± 40.1 | 625.3 ± 55.7 | 155.2 ± 15.1 |
| LPS + Dexamethasone | 1 | 380.5 ± 32.6 | 510.8 ± 48.9 | 120.7 ± 11.3 |
| Data are presented as mean ± SEM. i.p. = intraperitoneal administration. Cytokine levels were measured 2 hours post-LPS challenge. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.
Male Wistar rats (180-220 g) and male C57BL/6 mice (20-25 g) were used for the paw edema and LPS models, respectively. Animals were housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Animals were randomly divided into treatment groups.
-
This compound (10, 25, 50 mg/kg), Indomethacin (10 mg/kg), or vehicle (0.9% saline) were administered orally 1 hour before the carrageenan injection.
-
Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw.
-
The paw volume was measured immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Mice were randomly assigned to treatment groups.
-
This compound (25, 50 mg/kg), Dexamethasone (1 mg/kg), or vehicle were administered intraperitoneally 1 hour prior to LPS challenge.
-
Systemic inflammation was induced by an intraperitoneal injection of LPS (1 mg/kg) from E. coli O111:B4.
-
Two hours after the LPS injection, blood was collected via cardiac puncture under anesthesia.
-
Serum was separated by centrifugation, and the concentrations of TNF-α, IL-6, and IL-1β were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualization of Workflow and Mechanism
To visually represent the experimental process and the proposed molecular mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vivo anti-inflammatory validation.
Caption: Proposed mechanism: Inhibition of the NF-κB signaling pathway.
Discussion and Conclusion
The results from the in vivo studies indicate that this compound possesses significant anti-inflammatory properties. It demonstrated a dose-dependent reduction in acute local inflammation in the carrageenan-induced paw edema model, with the highest dose (50 mg/kg) showing efficacy comparable to the potent corticosteroid, Dexamethasone, and superior to the standard NSAID, Indomethacin.
Furthermore, in the LPS-induced systemic inflammation model, this compound effectively suppressed the production of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). This suggests that its mechanism of action involves the modulation of critical inflammatory signaling pathways. The proposed mechanism centers on the inhibition of the IKK complex within the NF-κB signaling cascade. By preventing the phosphorylation and subsequent degradation of IκBα, this compound may block the nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.
Safety Operating Guide
Navigating the Safe Disposal of Curvulamine A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Curvulamine A, a polypyrrole alkaloid with notable antibiotic activity, requires specific procedures for its disposal due to its inherent hazardous properties.[1] This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, must be worn at all times to prevent accidental exposure.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
Storage of this compound Waste:
-
Keep waste containers tightly sealed in a cool, well-ventilated area.[2]
-
Store away from direct sunlight and sources of ignition.[2]
-
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents; ensure waste is segregated from these substances.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄N₂O₂ | [2] |
| Molecular Weight | 324.42 g/mol | [2] |
| CAS Number | 1357824-67-9 | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). | [2] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[2] This indicates that this compound should be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[4]
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Streams: Determine all waste streams containing this compound. This includes pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Select Appropriate Waste Containers:
-
Labeling Hazardous Waste:
-
Affix a hazardous waste tag to the container.[4]
-
The label must include the full common chemical name "this compound" (no abbreviations or chemical formulas), the quantity of waste, the date of generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[4]
-
The words "Hazardous Waste" must be clearly visible on the tag.[4]
-
Mark the appropriate hazard pictograms as indicated on the Safety Data Sheet (e.g., harmful, hazardous to the aquatic environment).[2][4]
-
-
Waste Accumulation:
-
Disposal of Contaminated Materials:
-
Solid Waste: Chemically contaminated solid waste, such as gloves and absorbent materials, should be collected in a clearly labeled, sealed bag or container.[7]
-
Sharps: Contaminated sharps (needles, blades) must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[7]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines, which may include regular trash disposal after defacing the label.[5]
-
-
Requesting Waste Pickup:
Note: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer system.[4][8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|1357824-67-9|MSDS [dcchemicals.com]
- 3. engineering.virginia.edu [engineering.virginia.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Curvulamine A
Essential safety protocols and logistical plans for the handling and disposal of Curvulamine A are critical for ensuring a secure laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, focusing on personal protective equipment, operational handling, and emergency preparedness.
This compound, a complex polypyrrole alkaloid, presents a unique set of handling challenges due to its potential health and environmental hazards.[1][2][3] Adherence to strict safety protocols is paramount to mitigate risks associated with its use in research and development.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required and recommended PPE and safety engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Use only in areas with appropriate exhaust ventilation. | To avoid inhalation of dust and aerosols.[1] |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect against eye contact and irritation. |
| Face Protection | Face shield. | To provide additional protection for the face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter. | Required when engineering controls are insufficient to prevent inhalation. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] | To prevent ingestion. |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and functionality of an eye-wash station and safety shower in the immediate vicinity.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don appropriate chemically resistant gloves.
-
Wear safety glasses with side-shields or chemical goggles.
-
If there is a risk of splashing, use a face shield in addition to goggles.
3. Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and dilutions, within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Emergency Response: this compound Spill Protocol
In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not dispose of this compound down the drain.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.[4]
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] All waste must be disposed of at an approved waste disposal plant.[1]
References
- 1. This compound|1357824-67-9|MSDS [dcchemicals.com]
- 2. Total Synthesis of (-)-Curvulamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of a Synthetic Strategy for Complex Polypyrrole Alkaloids: Total Syntheses of Curvulamine and Curindolizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
